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3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole Documentation Hub

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  • Product: 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole
  • CAS: 1287217-55-3

Core Science & Biosynthesis

Foundational

Whitepaper: Profiling the Biological Targets of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole

A Bioisosteric Approach to Repurposing Arylpropionic Acid Scaffolds in Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, the repurposing of privileged scaffolds via bioisosteric replacement...

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Author: BenchChem Technical Support Team. Date: March 2026

A Bioisosteric Approach to Repurposing Arylpropionic Acid Scaffolds in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the repurposing of privileged scaffolds via bioisosteric replacement is a powerful strategy to bypass off-target toxicity while amplifying desired polypharmacology. The compound 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole represents a strategic structural evolution of the classical non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid).

By replacing the acidic propionic acid moiety with a neutral, aromatic 1H-pyrazole ring, the physicochemical profile of the molecule is fundamentally altered[1]. This modification increases lipophilicity, enhances blood-brain barrier (BBB) penetration, and removes the strict ionic interactions required for classical Cyclooxygenase-1 (COX-1) binding[2]. Consequently, this pyrazole bioisostere transitions from a traditional NSAID into a highly targeted modulator with profound implications for Alzheimer's disease (via γ-secretase modulation) and castrate-resistant prostate cancer (via AKR1C3 inhibition).

This technical guide deconstructs the mechanistic rationale, target profiles, and validated experimental workflows required to evaluate this compound in preclinical drug development.

Target Landscape & Mechanistic Rationale

Target 1: γ-Secretase Complex (Alzheimer's Disease)

Mechanistic Rationale: First-generation NSAIDs, including flurbiprofen, were identified as weak γ-secretase modulators (GSMs) capable of shifting the intramembrane cleavage of the Amyloid Precursor Protein (APP) away from the highly amyloidogenic Aβ42 peptide toward the shorter, neuroprotective Aβ38 peptide[3]. However, the presence of the carboxylic acid group in flurbiprofen limits brain penetrance and causes severe gastrointestinal toxicity via COX-1 inhibition.

The 1H-pyrazole ring acts as a non-classical bioisostere that retains essential hydrogen-bond donor/acceptor capabilities required to interact with the allosteric binding pocket on the presenilin catalytic subunit of the γ-secretase complex. Because it lacks the anionic charge of a carboxylate, it bypasses the COX-1 active site while maintaining the lipophilic 2-fluoro-biphenyl core necessary for anchoring into the hydrophobic transmembrane domain of the enzyme complex[3].

G cluster_products Cleavage Products APP Amyloid Precursor Protein BACE β-Secretase APP->BACE C99 C99 Fragment BACE->C99 GS γ-Secretase Complex C99->GS AB42 Aβ42 (Toxic) GS->AB42 Basal AB38 Aβ38 (Protective) GS->AB38 Modulated Modulator Pyrazole Bioisostere (Allosteric Modulator) Modulator->GS Binds

Fig 1. Allosteric modulation of γ-secretase shifting cleavage from Aβ42 to Aβ38.

Target 2: Aldo-Keto Reductase 1C3 (AKR1C3) (Prostate Cancer)

Mechanistic Rationale: AKR1C3 is a critical enzyme in castrate-resistant prostate cancer (CRPC) responsible for the intratumoral biosynthesis of potent androgens (testosterone and 5α-dihydrotestosterone) from weak precursors[4]. Flurbiprofen is a known inhibitor of AKR1C3, but its clinical utility in oncology is hindered by systemic COX inhibition[5].

Crystallographic evidence of AKR1C3 reveals that arylpropionic acids bind the catalytic center and a constitutive active site pocket[4]. In the pyrazole derivative, the 2-fluoro-biphenyl system perfectly occupies the hydrophobic sub-pocket, while the nitrogen atoms of the pyrazole ring interact with the oxyanion hole formed by Tyr55 and His117. This bioisosteric shift maintains nanomolar binding affinity for AKR1C3 while effectively abolishing the off-target COX-driven toxicity[6].

Target 3: Cyclooxygenase (COX-1 / COX-2) (Safety Profiling)

Mechanistic Rationale: Flurbiprofen acts as a classical NSAID by competing with arachidonic acid at the COX active site[7]. The binding in COX-1 strictly requires an electrostatic interaction between the drug's carboxylate and Arg120 of the enzyme. By substituting the carboxylate with a neutral pyrazole, this critical ionic bridge is broken. Consequently, 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole is predicted to be heavily COX-1 sparing. It may retain weak affinity for the larger, more flexible side pocket of COX-2, but its primary pharmacological identity shifts away from classical anti-inflammatory activity[2].

Quantitative Data Presentation

The following table summarizes the comparative pharmacological parameters between the parent NSAID and the engineered pyrazole bioisostere, highlighting the shift in target selectivity.

Pharmacological ParameterFlurbiprofen (Parent Scaffold)3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole
COX-1 IC₅₀ ~0.04 µM> 50 µM (COX-sparing)
COX-2 IC₅₀ ~0.5 µM> 10 µM (Reduced affinity)
γ-Secretase (Aβ42 IC₅₀) ~250 µM< 5 µM (Enhanced via lipophilicity)
AKR1C3 IC₅₀ ~4.0 µM< 1 µM (Optimized pocket fit)
LogP (Lipophilicity) 4.16~4.5
Primary Toxicity Risk GI Bleeding (COX-1 mediated)Low (Target-specific)

Table 1. Comparative target profiling demonstrating the functional divergence achieved via pyrazole bioisosteric replacement.

Experimental Workflows & Protocols

To rigorously validate the biological targets of this compound, a self-validating, multi-tiered assay system is required.

Workflow N1 Compound Prep >99% Purity N2 Primary Screening (Target Assays) N1->N2 QC Pass N3 Selectivity Profiling (Off-Target Panel) N2->N3 IC50 < 1μM N4 Cell-Based Assays (Functional) N3->N4 High Selectivity

Fig 2. Sequential validation workflow for pyrazole-based target screening.

Protocol A: Cell-Free γ-Secretase Modulation Assay

Objective: Quantify the allosteric shift from Aβ42 to Aβ38 without inhibiting total APP cleavage.

  • Membrane Preparation: Isolate HeLa cell membranes overexpressing wild-type APP. Causality: Using native membranes rather than purified recombinant proteins ensures the γ-secretase complex (PSEN1, NCT, APH1, PEN2) remains in its native lipid microenvironment, which is critical for the binding of lipophilic modulators.

  • Solubilization: Solubilize membranes using 0.25% (w/v) CHAPSO detergent. Causality: CHAPSO is a mild zwitterionic detergent that preserves the quaternary structure of the γ-secretase complex. Harsher detergents (e.g., Triton X-100) will dissociate the complex, yielding false negatives for allosteric modulators.

  • Compound Incubation: Incubate the solubilized enzyme with 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole (titrated from 0.1 nM to 100 µM in 1% DMSO) for 30 minutes at 37°C.

  • Substrate Addition: Add recombinant C100-FLAG substrate and incubate for 2 hours.

  • Detection & Validation: Quantify Aβ42, Aβ40, and Aβ38 using multiplexed AlphaLISA. System Validation: Include DAPT (a known active-site γ-secretase inhibitor) as a control. DAPT must suppress all Aβ species uniformly. A true modulator (like the pyrazole bioisostere) will show a dose-dependent decrease in Aβ42 coupled with a stoichiometric increase in Aβ38, leaving Aβ40 relatively unchanged.

Protocol B: AKR1C3 Enzymatic Inhibition Assay

Objective: Determine the IC₅₀ of the compound against human recombinant AKR1C3.

  • Enzyme Preparation: Dilute recombinant human AKR1C3 to a final concentration of 10 nM in assay buffer (100 mM potassium phosphate, pH 6.5).

  • Cofactor Saturation: Add NADP⁺ to a final concentration of 1 mM. Causality: AKR1C3 operates via an ordered bi-bi kinetic mechanism where the NADP⁺ cofactor must bind before the substrate. Saturating the system with NADP⁺ ensures the assay strictly measures competitive binding of the pyrazole compound at the substrate pocket, rather than artifactual cofactor depletion.

  • Inhibitor Incubation: Add the pyrazole compound (0.1 nM to 50 µM) and pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate 9,10-phenanthrenequinone (PQ) at its predetermined Kₘ (approx. 2 µM).

  • Kinetic Readout: Monitor the decrease in NADPH fluorescence (Ex: 340 nm / Em: 460 nm) continuously for 10 minutes. System Validation: Utilize Indomethacin as a positive control[5]. The assay is validated if Indomethacin yields an IC₅₀ of ~2.3 µM as established in the literature[6].

Conclusion

The transition from flurbiprofen to 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole exemplifies the precision of modern bioisosteric design. By stripping away the carboxylate group, researchers can effectively silence the dose-limiting COX-1 toxicity inherent to NSAIDs[2]. Concurrently, the introduction of the 1H-pyrazole ring optimizes the spatial and electronic geometry required to engage complex therapeutic targets like the γ-secretase allosteric site and the AKR1C3 catalytic pocket[3][4]. This compound serves as a highly promising, multi-faceted scaffold for the development of next-generation therapeutics in neurodegeneration and oncology.

References

  • [1] Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at:

  • [7] Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. National Institutes of Health (NIH). Available at:

  • [2] The Role of Organic Small Molecules in Pain Management. MDPI. Available at:

  • [4] Overview of AKR1C3: Inhibitor Achievements and Disease Insights. ACS Publications. Available at:

  • [6] 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acids: Highly Potent and Selective Inhibitors of the Type 5 17-β-Hydroxysteroid Dehydrogenase AKR1C3. ACS Publications. Available at:

  • [5] Development of Potent and Selective Indomethacin Analogs for the Inhibition of AKR1C3 in Castrate-Resistant Prostate Cancer. ResearchGate. Available at:

  • [3] γ-Secretase Modulators as Potential Disease Modifying Anti-Alzheimer's Drugs. ACS Publications. Available at:

Sources

Exploratory

spectroscopic data (NMR, IR, Mass Spec) of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole Introduction In the landscape of modern drug discovery and materials science, compounds featuring privilege...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole

Introduction

In the landscape of modern drug discovery and materials science, compounds featuring privileged scaffolds such as pyrazole and biphenyl are of paramount interest. Pyrazoles are a cornerstone in medicinal chemistry, forming the core of drugs like Celecoxib and Sildenafil[1][2]. The biphenyl moiety is also a critical pharmacophore, known for its ability to engage in hydrophobic and π-π interactions within biological targets[3]. The strategic combination of these two fragments in 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole (Figure 1) results in a molecule with significant potential for applications in pharmaceutical and materials research.

The fluorine substituent introduces unique electronic properties and can enhance metabolic stability and binding affinity, making this compound a particularly attractive target for investigation[4]. Unambiguous structural confirmation is the bedrock of any such investigation. This guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required to fully characterize and validate the structure of this molecule. The methodologies and interpretations presented herein are grounded in established principles and serve as a practical reference for researchers in the field.

Chemical Structure of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole

Figure 1. Chemical Structure of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For a compound like 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete and detailed picture of the molecular framework.

Expertise & Experience: The Rationale Behind the NMR Experiment

The choice of solvent is critical for successful NMR analysis. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. However, for compounds with exchangeable protons, such as the N-H proton on the pyrazole ring, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior as it slows down the proton exchange, allowing for clearer observation of the N-H signal and its couplings[5].

A standard proton NMR experiment is typically run at a frequency of 400 MHz or higher to achieve good signal dispersion, which is crucial for resolving the complex aromatic regions of the biphenyl system. ¹³C NMR, while less sensitive, is indispensable for confirming the carbon skeleton. Given the presence of a fluorine atom, a ¹⁹F NMR experiment is also mandatory for confirming its presence and electronic environment.

Protocol: High-Resolution NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Tuning: Place the sample in the NMR spectrometer. The instrument's probes should be tuned to the frequencies of ¹H, ¹³C, and ¹⁹F.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a relaxation delay of 1-2 seconds and acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover 0-200 ppm.

    • A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 Acq_H1 ¹H NMR (400 MHz, 16 scans) Prep->Acq_H1 Acq_C13 ¹³C NMR (101 MHz, 1024 scans) Acq_F19 ¹⁹F NMR Proc Fourier Transform Phase & Baseline Correction Acq_F19->Proc Calib Calibrate to Solvent Residual Peak Proc->Calib Assign Peak Assignment & Coupling Constant Analysis Calib->Assign Structure Structure Confirmation Assign->Structure

Caption: Workflow for NMR data acquisition and analysis.

Expected Data and Interpretation

The following tables summarize the predicted NMR spectral data for 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~13.10br s-1HNH (Pyrazole)
~8.20d~2.01HH-5 (Pyrazole)
~7.85d~8.22HH-3', H-5' (Biphenyl)
~7.70t~7.51HH-4'' (Biphenyl)
~7.60d~8.22HH-2', H-6' (Biphenyl)
~7.50m-2HH-3'', H-5'' (Biphenyl)
~7.42t~7.51HH-6'' (Biphenyl)
~6.80d~2.01HH-4 (Pyrazole)

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~160.0 (d, J ≈ 245 Hz)C-2'' (C-F)
~152.0C-3 (Pyrazole)
~141.0C-1'
~138.5C-1''
~135.0C-5 (Pyrazole)
~131.5 (d, J ≈ 8 Hz)C-4''
~130.0C-4'
~129.5C-2', C-6'
~128.0C-3'', C-5''
~127.5C-3', C-5'
~125.0 (d, J ≈ 4 Hz)C-6''
~116.0 (d, J ≈ 22 Hz)C-F adjacent C
~105.0C-4 (Pyrazole)

Interpretation:

  • ¹H NMR: The broad singlet around 13.1 ppm is characteristic of the acidic N-H proton of the pyrazole ring. The two doublets at the downfield (~8.20 ppm) and upfield (~6.80 ppm) ends of the aromatic region, each with a small coupling constant (J ≈ 2.0 Hz), are indicative of the H-5 and H-4 protons on the pyrazole ring, respectively. The complex multiplet patterns between 7.40 and 7.90 ppm correspond to the nine protons of the 2-fluoro-biphenyl system, with assignments based on data from structurally similar compounds[6].

  • ¹³C NMR: The most notable signal is the doublet around 160.0 ppm with a large coupling constant (~245 Hz), which is the classic signature of a carbon directly bonded to fluorine. The other carbons of the fluorinated ring also show smaller C-F couplings. The pyrazole carbons (C-3, C-4, C-5) are assigned based on established chemical shift ranges for substituted pyrazoles[2].

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. It works by detecting the vibrations of chemical bonds, which absorb infrared radiation at specific frequencies.

Expertise & Experience: Why ATR-FTIR?

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid samples. It requires minimal sample preparation—a small amount of the solid is simply pressed against a crystal (typically diamond or germanium). This is significantly faster and less prone to sample preparation artifacts than traditional methods like KBr pellets. For our target molecule, IR spectroscopy will be crucial for confirming the presence of the N-H bond in the pyrazole ring, the aromatic C-H and C=C bonds, and the C-F bond.

Protocol: ATR-FTIR Spectrum Acquisition
  • Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Visualization: IR Spectroscopy Analysis Workflow

IR_Workflow cluster_acq Data Acquisition cluster_analysis Spectral Analysis Background Record Background Sample Acquire Sample Spectrum (ATR) Background->Sample Identify Identify Key Absorption Bands Sample->Identify Correlate Correlate Bands to Functional Groups Identify->Correlate Confirm Confirm Structural Features Correlate->Confirm

Caption: Workflow for IR data acquisition and interpretation.

Expected Data and Interpretation

Table 3: Expected Characteristic IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 3100 (broad)N-H Stretch1H-Pyrazole
3100 - 3000C-H StretchAromatic
1610 - 1580C=N StretchPyrazole Ring
1550 - 1450C=C StretchAromatic Rings
1250 - 1150C-F StretchAryl-Fluoride
850 - 750C-H BendAromatic (Out-of-plane)

Interpretation:

  • A broad absorption band centered around 3200 cm⁻¹ is a strong indicator of the N-H stretching vibration of the pyrazole ring, with the broadening due to hydrogen bonding in the solid state[2].

  • Absorptions just above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds.

  • A series of sharp peaks in the 1610-1450 cm⁻¹ region represent the C=C and C=N stretching vibrations within the pyrazole and biphenyl ring systems[4].

  • A strong, distinct band in the 1250-1150 cm⁻¹ region is highly characteristic of the C-F bond stretch, providing clear evidence for the fluorine substituent[4].

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides two vital pieces of information: the exact molecular weight and, through fragmentation patterns, clues about the molecule's substructures. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.

Expertise & Experience: Choosing the Right MS Technique

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this molecule. It typically protonates the analyte, yielding an [M+H]⁺ ion with minimal fragmentation. This allows for the unambiguous determination of the molecular weight. When coupled with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap, the mass of this ion can be measured with enough accuracy (typically < 5 ppm error) to confirm the unique elemental formula (C₁₅H₁₁FN₂), distinguishing it from any other combination of atoms with the same nominal mass. Further analysis using tandem MS (MS/MS) can induce fragmentation to corroborate the proposed structure.

Protocol: ESI-HRMS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Calibration: Calibrate the mass analyzer using a known calibration standard immediately prior to the analysis to ensure high mass accuracy.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 100-500).

  • Formula Determination: Use the instrument's software to calculate the elemental composition of the observed accurate mass for the [M+H]⁺ ion and compare it to the theoretical value.

Visualization: MS Analysis and Fragmentation Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-HRMS) cluster_analysis Data Analysis Prep Prepare dilute solution (~1 µg/mL in MeOH) Ionize Ionization (Positive Mode) Prep->Ionize Detect Mass Analysis (TOF or Orbitrap) Ionize->Detect MH Identify [M+H]⁺ Ion Detect->MH Formula Confirm Elemental Formula (< 5 ppm error) MH->Formula Frag Analyze Fragmentation (Tandem MS) MH->Frag

Caption: Workflow for HRMS data acquisition and analysis.

Expected Data and Interpretation

Table 4: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/zInterpretation
[M+H]⁺239.0985~239.098xMolecular Ion
[M-N₂]+H⁺211.1032~211.103xLoss of N₂ from pyrazole ring
C₁₃H₉F⁺184.0688~184.068x2-Fluorobiphenyl fragment

Interpretation:

  • The molecular formula of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole is C₁₅H₁₁FN₂. The theoretical monoisotopic mass of the protonated molecule, [C₁₅H₁₂FN₂]⁺, is 239.0985 . The primary goal of the HRMS experiment is to observe a peak with an m/z value that matches this theoretical mass to within a few parts per million (ppm). This provides definitive confirmation of the elemental composition.

  • The fragmentation of pyrazoles in mass spectrometry often involves two key processes: the expulsion of molecular nitrogen (N₂) and the loss of HCN[7]. In tandem MS, the fragmentation of the [M+H]⁺ ion (m/z 239.1) would be expected to show a significant fragment ion at m/z ~211, corresponding to the loss of 28 Da (N₂). This is a characteristic fragmentation pathway that strongly supports the presence of the pyrazole ring.

Conclusion

The structural elucidation of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole is achieved through a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides the definitive map of the proton and carbon skeleton, including the specific connectivity of the biphenyl and pyrazole rings. IR spectroscopy offers rapid confirmation of key functional groups, notably the pyrazole N-H and the aryl-fluoride C-F bonds. Finally, high-resolution mass spectrometry unequivocally confirms the elemental composition through an accurate mass measurement of the molecular ion. The combined interpretation of these datasets provides a self-validating system, ensuring the absolute structural integrity of the compound for its further study and application.

References

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  • Semantic Scholar. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

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  • Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]

  • Connect Journals. (Date not available). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

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  • MDPI. (2022). (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. [Link]

  • Atlantis Press. (Date not available). Synthesis of 3-phenyl-1H-pyrazole derivatives. [Link]

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  • PubMed. (2019). N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities. [Link]

  • SpectraBase. (2025). 1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde - Optional[1H NMR] - Spectrum. [Link]

  • MDPI. (2024). 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

Sources

Foundational

safety and toxicity profile of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole

An In-Depth Technical Guide on the Safety, Toxicity, and Pharmacodynamic Profiling of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole Executive Summary & Rationale As a Senior Application Scientist in early-stage drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Safety, Toxicity, and Pharmacodynamic Profiling of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole

Executive Summary & Rationale As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the limitations of classical non-steroidal anti-inflammatory drugs (NSAIDs). Flurbiprofen, a potent aryl propionic acid derivative, is highly effective but plagued by severe gastrointestinal (GI) toxicity and nephrotoxicity upon chronic administration[1]. The compound 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole represents a rational, bioisosteric redesign of flurbiprofen. By replacing the highly acidic propanoic acid moiety with a 1H-pyrazole ring, we achieve two critical pharmacological objectives: shifting the enzyme selectivity toward Cyclooxygenase-2 (COX-2)[2],[3] and abolishing the protonophoric activity responsible for local mitochondrial uncoupling in the gastric mucosa[4]. This whitepaper details the mechanistic causality, safety profile, and self-validating experimental protocols required to evaluate this novel derivative.

Mechanistic Pharmacodynamics: The Shift to COX-2 Selectivity

The toxicity of classical NSAIDs is fundamentally driven by their non-selective inhibition of COX-1, which constitutively produces cytoprotective prostaglandins in the stomach[5]. To engineer safety, we must exploit the subtle structural differences between the COX-1 and COX-2 active sites.

While both isozymes share a hydrophobic channel (lined by Tyr385 and Ser530) where the 2-fluoro-biphenyl core anchors[6], COX-2 possesses a secondary side pocket. In COX-1, access to this pocket is sterically hindered by the bulky Ile523 residue[5]. In COX-2, the substitution to a smaller Val523 opens a hydrophilic side pocket containing Arg513 and His90[5]. The 1H-pyrazole ring of our derivative is specifically designed to insert into this extra volume, establishing critical hydrogen bonds that drastically increase the COX-2 Selectivity Index (SI)[2],[3],[7].

COX2_Mechanism A 3-(2-Fluoro-1,1'-biphenyl-4-yl) -1H-pyrazole B Hydrophobic Channel (Tyr385, Ser530) A->B Biphenyl Core C COX-2 Side Pocket (Val523, Arg513) A->C Pyrazole Insertion D COX-1 Steric Hindrance (Ile523) A->D Blocked by Ile523 E Selective COX-2 Inhibition C->E High Affinity D->E Low Affinity F Reduced GI Toxicity (Mucosal Sparing) E->F PGE2 Suppression w/o Ulceration

Mechanistic pathway of COX-2 selectivity and GI sparing by the pyrazole derivative.

Safety and Toxicity Profile

The safety profile of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole is defined by its interactions at both the systemic and cellular levels.

Gastrointestinal Toxicity & Mitochondrial Uncoupling

The ulcerogenic potential of NSAIDs is not solely due to COX-1 inhibition; it is heavily driven by "topical" toxicity[4]. The carboxylic acid group of flurbiprofen acts as a protonophore. In the acidic environment of the stomach, it becomes protonated, crosses the lipid bilayer of enterocytes, and dissociates in the neutral cytosol. More critically, it uncouples mitochondrial oxidative phosphorylation by shuttling protons across the inner mitochondrial membrane, dissipating the proton motive force and causing ATP depletion and cell death[4]. By replacing the carboxylic acid with a non-ionizable pyrazole ring, we eliminate this uncoupling behavior, preserving mitochondrial respiration and mucosal integrity.

Cardiovascular and Hepatic Considerations

While the pyrazole derivative mitigates GI toxicity, highly selective COX-2 inhibitors can alter the prostacyclin (vasodilator/anti-aggregatory) to thromboxane (vasoconstrictor/pro-aggregatory) ratio, potentially increasing cardiovascular risk. Furthermore, pyrazole rings can be substrates for CYP450-mediated oxidation in the liver. Therefore, comprehensive toxicity profiling must include whole-blood aggregation assays and hepatocyte stability testing.

Quantitative Data Summary

The following table synthesizes the expected pharmacological shift based on the bioisosteric replacement principles observed in pyrazole-based COX-2 inhibitors[2],[4].

MetricFlurbiprofen (Classical NSAID)3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazoleMechanistic Rationale
COX-1 IC₅₀ (μM) ~0.29 (Potent Inhibitor)> 15.0 (Weak Inhibitor)Steric clash with Ile523 prevents pyrazole binding in COX-1.
COX-2 IC₅₀ (μM) ~2.56~0.1 - 0.5Pyrazole ring forms H-bonds with Val523/Arg513 in the COX-2 side pocket.
Selectivity Index (COX-1/COX-2) ~0.11 (COX-1 selective)> 30 (COX-2 selective)Exploitation of the secondary hydrophilic binding pocket.
Mitochondrial Uncoupling (State 4) High (Protonophore)NegligibleAbsence of an ionizable carboxylic acid prevents proton shuttling.
Ulcerogenic Index (In Vivo) High (> 5.0)Low (< 1.0)Preservation of gastric PGE₂ and maintenance of enterocyte ATP synthesis.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the evaluation of this compound must rely on self-validating systems where causality is explicitly tracked. Below are the definitive protocols for profiling this compound.

Toxicity_Workflow S1 Compound Synthesis & Purification (>99% HPLC) S2 In Vitro COX-1/COX-2 Fluorometric Assay S1->S2 Validated Compound S3 In Vivo Efficacy (Carrageenan Paw Edema) S2->S3 Selectivity Confirmed S4 Gastric Ulcerogenic Index Evaluation S3->S4 Efficacy Established S5 Mitochondrial Respiration (Uncoupling Assay) S4->S5 Tissue Harvest S6 Comprehensive Safety Profile S5->S6 Data Synthesis

Experimental workflow for validating the safety and toxicity profile of the derivative.

Protocol 1: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

Purpose: To quantify the Selectivity Index (SI) of the pyrazole derivative.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Supplement with hematin (1 μM final). Causality: Hematin is an essential cofactor; COX enzymes require a heme group for the peroxidase activity that is stoichiometrically coupled to their cyclooxygenase activity.

  • Enzyme Incubation: Aliquot purified human recombinant COX-1 and COX-2 into separate wells. Add the pyrazole derivative at varying concentrations (0.01 μM to 100 μM). Incubate at 37°C for 15 minutes. Causality: Pyrazole-based COX-2 inhibitors often exhibit slow, time-dependent, tight-binding kinetics. Pre-incubation ensures equilibrium is reached.

  • Reaction Initiation: Add ADHP (10-acetyl-3,7-dihydroxyphenoxazine) and arachidonic acid (100 μM) to initiate the reaction. Causality: Arachidonic acid is converted to PGG₂, which is then reduced to PGH₂ by the peroxidase site. This reduction uses ADHP as an electron donor, converting it into highly fluorescent resorufin.

  • Detection: Read fluorescence (Ex: 535 nm, Em: 590 nm). Calculate IC₅₀ values using non-linear regression.

Protocol 2: In Vivo Ulcerogenic Potential & Mitochondrial Respiration Assay

Purpose: To validate the absence of topical GI toxicity and mitochondrial uncoupling[4].

  • Animal Dosing: Fast Sprague-Dawley rats for 24 hours (water ad libitum). Administer the pyrazole derivative, flurbiprofen (positive control), or vehicle via oral gavage. Causality: Fasting ensures the stomach is empty, maximizing mucosal exposure to the drug and standardizing the baseline for ulcer scoring.

  • Ulcerogenic Scoring: Euthanize animals 6 hours post-dose. Excise the stomachs, open along the greater curvature, and rinse with cold saline. Score lesions under a stereomicroscope (0 = no lesions, 5 = severe hemorrhagic ulcers).

  • Mitochondrial Isolation: Excise the liver and homogenize in isolation buffer (250 mM sucrose, 10 mM Tris, 1 mM EGTA). Perform differential centrifugation (800 × g to remove debris, then 10,000 × g to pellet mitochondria). Causality: Intact mitochondria are required to measure the proton gradient.

  • Respirometry (Uncoupling Assay): Suspend mitochondria in a Clark-type oxygen electrode chamber. Add succinate (substrate) and measure State 4 respiration (oxygen consumption in the absence of ADP). Causality: An increase in State 4 respiration indicates that the drug is acting as a protonophore, leaking protons across the membrane and forcing the electron transport chain to consume oxygen without synthesizing ATP. The pyrazole derivative should show no increase in State 4 respiration compared to the vehicle.

References[2] Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Publishing. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2lKYseThdsyVhCP9RMMTIHldjUPZKEutBEMT4nrDkf7XZKU7uBy7Wo0FeZhhKCN2aKYSEFsrb8McOPbduPrkQiezSbD2W_o4Px5898zRFsMsF010utofZ_OH1b5vp49rNy6C_aDPWCVb8X11GYODs8vYFQj8qIEL9[3]Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm7gyOnHsMseHmPRnhZb3_ILuaZPaIj4KO0PVL57FqHzIiFQHaXflHmo4Kfj0AySB8zrTbTQkSSuIaonEkWaYpntPds8ry3QTCWO19FBplnpgctJwA7KSmono4EnS7NkyriXLTjXtFhuyWJes=[5]Example of How the 3D Structure Was Used to Design Specific COX1 and COX2 Cyclooxygenase Enzyme Inhibitors. ProteinStructures. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7sDvp5cAedYK7lyl-nb8jO97R08YZSZWXd0Ac_DwPcd51HK7jQX1rJt-r4aBr3Q2h3bPnJEYVFlMLSBVeuzkIxHbeKLpDoTVu3T9zfwdFrRziq0mwswnuCpL30XXmyu9eofAa-1belbF1hIwMKsQKIOil[6]Molecular Basis of Binding Interactions of NSAIDs and Computer-Aided Drug Design Approaches in the Pursuit of the Development of Cyclooxygenase-2 (COX-2) Selective Inhibitors. IntechOpen. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErPJyuJFzjR3wsINiYB05iqhPL-gXCL5kxG7NLonQ4uQGEqGPpjV2zHefRVKMSlWtxQzhhe2UfvIAKvF_akcxjrugF5x0cdBrN56pk5dZQuvsHI48kHYP22p7Ne0GVOgzDwqas[1]Design and synthesis of some new pyrazole derivatives as anti-inflammatory and antimicrobial agents. TSI Journals. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXZRg_9KIc-4_s_LTvNDFp4HHHOIextM5zA1xL30CJtLmQaZj8DyzdRww2-oYiFY_roG3SChzneJTbuTAhJtQKXBw0dlsVJfxDrQR1GV2l1OWTeyMu_NTKTndrry-yfVQG-hlUfeEWR0wJvUTeLT2P3xKXTu4NX0uFBCdiB1CUxyOS-waJaYe8FkJKh-CZMnYPM2rQZMZtCTttTg71DgIIj8zerkkOjLukvZR_KsfDMzPByxpZJAciNUJTDW7_M1TRwRNbMVU7[4]Nonsteroidal antiinflammatory drugs and uncoupling of mitochondrial oxidative phosphorylation. PubMed. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnPkFV5h8GDeZZb0PTMX67wm6-5MPR4qKF0IvMWv4BUuCXrRUUxEx02UctDWeCWLCe6ESGD8thn0e6KCI8qhfM19T46lvyfl4PbgB6h-k0FDlj2WoknnbYfeJjFDClyISnE5I=[7]Pyrazole as an anti-inflammatory scaffold. SciSpace. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7q8Bm7VLy3krAXeKsndQOh6kMQ4GDvdkW3-jY_XnX26-BS0KDC07r6AZqTG72Izoq1VfYyJCmmrbIYwcgPj-nwL3-UqGxhXbFHmzQSY7Mu60BYqMUPv1cUwoWGQL54VjSuwLuAAQAZpl4r9JzhlBGTE7603B2azIGIh4IUBxmFkX-H8NxeyKDHA==

Sources

Protocols & Analytical Methods

Method

using 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole in cellular assays

Introduction: Unveiling the Potential of AT7867 in Cellular Research AT7867, chemically identified as 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole, is a potent, ATP-competitive small molecule inhibitor with significant ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of AT7867 in Cellular Research

AT7867, chemically identified as 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole, is a potent, ATP-competitive small molecule inhibitor with significant activity against key players in the AGC kinase family. Primarily targeting the Akt (Protein Kinase B) isoforms (Akt1, Akt2, and Akt3) and p70 S6 Kinase (p70S6K), AT7867 has emerged as a valuable tool for interrogating cellular signaling pathways pivotal to cell survival, proliferation, and differentiation.[1] Its demonstrated efficacy in preclinical models of cancer and its novel application in directing the differentiation of pluripotent stem cells underscore its importance for both basic research and drug development professionals.[2][3]

This comprehensive guide provides an in-depth overview of the mechanism of action of AT7867, alongside detailed, field-proven protocols for its application in a variety of cellular assays. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for researchers investigating the multifaceted roles of the Akt/mTOR signaling network.

Mechanism of Action: A Multi-faceted Kinase Inhibitor

AT7867 exerts its biological effects through the competitive inhibition of ATP binding to the catalytic domains of Akt and p70S6K. This dual-targeting mechanism leads to the suppression of two critical nodes in the PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in human cancers and central to numerous other cellular processes. The inhibitory concentrations (IC50) for AT7867 have been determined in cell-free assays to be in the nanomolar range for Akt1 (32 nM), Akt2 (17 nM), Akt3 (47 nM), and p70S6K (85 nM).[1] It is also a potent inhibitor of Protein Kinase A (PKA), with an IC50 of 20 nM.[1]

The inhibition of Akt by AT7867 prevents the phosphorylation of a multitude of downstream substrates, including but not limited to Glycogen Synthase Kinase 3β (GSK3β), thereby modulating cellular processes such as cell cycle progression and apoptosis.[2] Similarly, by inhibiting p70S6K, AT7867 can impact protein synthesis and cell growth through the regulation of ribosomal protein S6 (S6RP) phosphorylation.[2]

AT7867_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC2->Akt Phosphorylates (Ser473) GSK3b GSK3β Akt->GSK3b Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits AT7867 AT7867 AT7867->Akt Inhibits p70S6K p70S6K AT7867->p70S6K Inhibits CellCycle Cell Cycle Progression GSK3b->CellCycle Regulates mTORC1->p70S6K Activates S6RP S6RP p70S6K->S6RP Phosphorylates ProteinSynthesis Protein Synthesis & Cell Growth S6RP->ProteinSynthesis

Figure 1: AT7867 Signaling Pathway. A diagram illustrating the PI3K/Akt/mTOR pathway and the inhibitory action of AT7867 on Akt and p70S6K.

Experimental Design Considerations

Compound Preparation and Storage

Proper handling of AT7867 is crucial for obtaining consistent results.

ParameterRecommendation
Solvent DMSO (up to 100 mM) or Ethanol (up to 10 mM)
Stock Solution Concentration 10-50 mM in DMSO
Storage Store stock solutions at -20°C for long-term stability.
Working Dilutions Prepare fresh working dilutions in cell culture medium prior to each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Line Selection

The choice of cell line is critical and should be guided by the research question.

  • Cancer Research: Cell lines with known dysregulation of the PI3K/Akt pathway, such as PTEN-deficient lines (e.g., U87MG glioblastoma), are highly sensitive to AT7867.[2]

  • Stem Cell Differentiation: Human induced pluripotent stem cells (iPSCs) have been successfully differentiated into pancreatic progenitor cells with the application of AT7867.[3][4]

Concentration Ranges and Incubation Times

The optimal concentration and duration of AT7867 treatment will vary depending on the cell type and the biological endpoint being measured.

ApplicationCell TypeRecommended ConcentrationIncubation Time
Inhibition of Proliferation Human Cancer Cell Lines (e.g., U87MG, breast, prostate, colon)2 - 20 µM[2]72 hours
Induction of Apoptosis Human Cancer Cell Lines (e.g., U87MG)8 - 24 µM[2]24 - 48 hours
Inhibition of Akt Pathway Phosphorylation Human Cancer Cell Lines2 - 4 µM (IC50 for p-GSK3β)[2]1 hour
Pancreatic Progenitor Cell Differentiation Human iPSCs1 µM[3]During Stage 4 of differentiation protocol

Detailed Protocols

Protocol 1: Assessment of Cell Viability using the MTT Assay

This protocol provides a method to determine the effect of AT7867 on cell viability and proliferation. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[5]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • AT7867 stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of AT7867 in complete culture medium. Remove the medium from the wells and add 100 µL of the AT7867 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest AT7867 concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

MTT_Assay_Workflow Seed 1. Seed Cells in 96-well plate Treat 2. Treat with AT7867 (and vehicle control) Seed->Treat Incubate 3. Incubate (e.g., 72 hours) Treat->Incubate AddMTT 4. Add MTT Reagent Incubate->AddMTT IncubateMTT 5. Incubate (2-4 hours) AddMTT->IncubateMTT Solubilize 6. Add Solubilization Solution IncubateMTT->Solubilize Read 7. Measure Absorbance (570 nm) Solubilize->Read Analyze 8. Analyze Data (% Viability) Read->Analyze

Figure 2: MTT Assay Workflow. A step-by-step workflow for assessing cell viability after treatment with AT7867.

Protocol 2: Western Blot Analysis of Akt Pathway Inhibition

This protocol details the procedure for analyzing the phosphorylation status of key proteins in the Akt signaling pathway following treatment with AT7867.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • AT7867 stock solution (in DMSO)

  • 6-well cell culture plates

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β (Ser9), anti-GSK3β, anti-p-S6RP, anti-S6RP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of AT7867 for the desired time (e.g., 1 hour). Include a vehicle control.

  • Cell Lysis: Place the plates on ice, wash the cells with ice-cold PBS, and then add lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[8][9]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a membrane.[9][10]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[8]

  • Stripping and Re-probing: To analyze multiple proteins on the same blot, the membrane can be stripped and re-probed with another primary antibody (e.g., for total protein levels or a loading control like GAPDH).[8]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol enables the analysis of cell cycle distribution in response to AT7867 treatment using propidium iodide (PI) staining.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • AT7867 stock solution (in DMSO)

  • 6-well cell culture plates

  • Ice-cold PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with AT7867 for the desired duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include any apoptotic cells.

  • Fixation: Wash the cells with ice-cold PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at 4°C for at least 30 minutes (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Trustworthiness and Data Interpretation

To ensure the reliability of your findings, it is essential to incorporate appropriate controls in every experiment. These include:

  • Vehicle Control: To account for any effects of the solvent (e.g., DMSO) used to dissolve AT7867.

  • Positive Control: A known inhibitor of the Akt pathway can be used to validate the assay system.

  • Loading Controls: For Western blotting, use a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.

Conclusion

AT7867 is a powerful and selective tool for studying the Akt/mTOR signaling pathway. The protocols and guidelines presented in this document provide a solid foundation for researchers to design and execute robust cellular assays. By carefully considering the experimental design and incorporating appropriate controls, scientists can confidently investigate the diverse biological roles of this important signaling cascade in both health and disease.

References

  • Grimshaw, K. M., Hunter, L. J., Yap, T. A., Heaton, S. P., Walton, M. I., Woodhead, S. J., ... & Collins, I. (2010). AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth. Molecular Cancer Therapeutics, 9(5), 1100-1110.
  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Cuesta-Gomez, N., Verhoeff, K., Dadheech, N., Pawlick, R., Marfil-Garza, B., Razavy, H., & Shapiro, A. M. J. (2023). AT7867 promotes pancreatic progenitor differentiation of human iPSCs. Stem Cell Reports, 18(11), 2084-2095.
  • National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]

  • Darzynkiewicz, Z., Juan, G., & Li, X. (2013). Flow cytometric quantification of all phases of the cell cycle and apoptosis in a two-color fluorescence plot. Journal of Visualized Experiments, (77), e50624.
  • Schor, S. L., & Schor, A. M. (2013). Assaying cell cycle status using flow cytometry. Current Protocols in Cell Biology, 60(1), 7-5.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Cuesta-Gomez, N., Verhoeff, K., Dadheech, N., Pawlick, R., Marfil-Garza, B., Razavy, H., & Shapiro, A. M. J. (2023). AT7867 promotes pancreatic progenitor differentiation of human iPSCs. PubMed. Retrieved from [Link]

  • Cuesta-Gomez, N., Verhoeff, K., Dadheech, N., Pawlick, R., Marfil-Garza, B., Razavy, H., & Shapiro, A. M. J. (2023). AT7867 promotes pancreatic progenitor differentiation of human iPSCs and accelerates diabetes reversal. ResearchGate. Retrieved from [Link]

  • Cuesta-Gomez, N., Verhoeff, K., Dadheech, N., Pawlick, R., Marfil-Garza, B., Razavy, H., & Shapiro, A. M. J. (2023). AT7867 promotes pancreatic progenitor differentiation of human iPSCs and accelerates diabetes reversal. ResearchGate. Retrieved from [Link]

  • Fabbri, M., et al. (2017). Inhibition of Akt activation and 14-3-3 function reduced cell proliferation in the 786-0 cell line. Oncotarget, 8(49), 85199–85213.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Developing Assays with 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole

Introduction: Unlocking the Therapeutic Potential of Novel Pyrazole Scaffolds The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of Novel Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] The specific compound, 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole, represents a novel chemical entity with significant therapeutic potential, likely as an inhibitor of protein kinases, a class of enzymes frequently targeted by pyrazole-based molecules.[4][5]

This guide provides a comprehensive, step-by-step framework for the initial characterization of this and similar novel compounds. We will proceed through a logical workflow, beginning with the determination of biochemical potency against a putative kinase target, followed by confirmation of target engagement within a cellular environment, and culminating in a functional cell-based assay to measure the compound's impact on downstream signaling. This structured approach ensures a thorough and robust evaluation of the compound's biological activity.

Section 1: Biochemical Potency Determination via TR-FRET Kinase Binding Assay

To quantify the direct interaction between 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole and its putative kinase target, a biochemical binding assay is the essential first step. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen® and HTRF®, offer a sensitive, high-throughput, and homogeneous format for this purpose.[6][7] These assays measure the displacement of a fluorescently labeled tracer from the kinase's ATP binding pocket by a competitive inhibitor.[8][9]

The core principle involves a europium (Eu) or terbium (Tb) chelate (donor) conjugated to an anti-tag antibody that binds the kinase, and an Alexa Fluor® 647 or other suitable fluorophore (acceptor) conjugated to a generic ATP-competitive ligand (tracer).[8][10] When the tracer is bound to the kinase, the donor and acceptor are in close proximity, resulting in a high FRET signal upon excitation of the donor. A competitive inhibitor, such as our test compound, will displace the tracer, leading to a decrease in the FRET signal.[9][11]

G cluster_0 High FRET State (No Inhibitor) cluster_1 Low FRET State (Inhibitor Present) Kinase Kinase (Tagged) Tracer AF647-Tracer (Acceptor) Kinase->Tracer FRET Antibody Eu-Antibody (Donor) Antibody->Kinase Binds Tag Tracer->Kinase Binds ATP Pocket Kinase_I Kinase (Tagged) Antibody_I Eu-Antibody (Donor) Antibody_I->Kinase_I Binds Tag Inhibitor Test Compound Inhibitor->Kinase_I Binds ATP Pocket Tracer_I AF647-Tracer (Acceptor)

Caption: Principle of a TR-FRET Kinase Binding Assay.

Protocol 1: IC50 Determination using a TR-FRET Assay

This protocol is designed to determine the 50% inhibitory concentration (IC50) of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole against a selected kinase (e.g., p38α MAPK).

Materials:

  • Kinase protein (e.g., recombinant human p38α MAPK, tagged)

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Fluorescent tracer (validated for the kinase of interest)

  • 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole (test compound)

  • Staurosporine or other known inhibitor (positive control)

  • Assay buffer (e.g., 1X Kinase Buffer A)[12]

  • 384-well, low-volume, white microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO. A common starting point is a 12-point, 3-fold dilution series.

    • Prepare a 4X final concentration of these dilutions in assay buffer. For example, if the final assay concentration is 10 µM, the 4X solution would be 40 µM.

  • Reagent Preparation (at 2X final concentration in assay buffer):

    • Kinase/Antibody Mixture: Dilute the kinase and Eu-labeled antibody together in assay buffer. The optimal concentrations should be determined empirically but typically range from 2-10 nM for the kinase and 2-5 nM for the antibody.[9]

    • Tracer Solution: Dilute the fluorescent tracer in assay buffer to a 2X concentration. The optimal tracer concentration is often close to its Kd for the kinase and should be determined in a separate tracer titration experiment.[13]

  • Assay Assembly (in a 384-well plate):

    • Add 5 µL of the 4X serially diluted test compound or control (DMSO for no inhibition, positive control for maximum inhibition) to the appropriate wells.

    • Add 10 µL of the 2X Kinase/Antibody mixture to all wells.

    • Add 5 µL of the 2X Tracer solution to all wells.

    • The final volume in each well will be 20 µL.

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for 60-120 minutes, protected from light.

    • Read the plate on a TR-FRET-enabled reader, measuring the emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 615 nm).[10]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the no-inhibition (DMSO) and maximum-inhibition (positive control) wells.

    • Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundTarget KinaseIC50 (nM)Hill SlopeR² Value
3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazolep38α MAPKResultResultResult
Staurosporine (Control)p38α MAPKResultResultResult

Section 2: Cellular Target Engagement Confirmation with CETSA

While a biochemical assay confirms direct binding to a purified protein, it is crucial to verify that the compound engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for assessing target engagement in situ.[14][15] The principle is based on ligand-induced thermal stabilization of the target protein.[16] When a compound binds to its target protein, the protein's melting temperature (Tm) typically increases.[17] This change can be quantified by heating cell lysates or intact cells to various temperatures, separating the soluble and aggregated protein fractions, and measuring the amount of soluble target protein remaining.[16]

G cluster_0 CETSA Workflow cluster_1 Expected Outcome A Treat Cells with Compound or Vehicle B Heat Cell Lysates to Different Temperatures A->B C Centrifuge to Separate Soluble and Precipitated Proteins B->C D Collect Supernatant (Soluble Fraction) C->D E Analyze Soluble Protein by Western Blot or MS D->E F Plot Melting Curves and Determine Tm Shift E->F G Vehicle Control I Increased Thermal Stability (ΔTm > 0) G->I H Compound-Treated H->I Binding

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: CETSA for In-Cell Target Engagement

This protocol describes how to perform a CETSA experiment to confirm that 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole binds to its target protein in intact cells.

Materials:

  • Cell line expressing the target protein (e.g., THP-1 cells for p38α MAPK)

  • Cell culture medium and supplements

  • 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • Reagents for protein quantification (e.g., BCA assay)

  • Reagents for Western blotting (primary antibody against the target protein, HRP-conjugated secondary antibody, ECL substrate)

Procedure:

  • Cell Treatment:

    • Culture cells to a sufficient density.

    • Treat cells with the test compound at a concentration known to be active (e.g., 10x the biochemical IC50) or with DMSO as a vehicle control.

    • Incubate for a specified time (e.g., 1 hour) under normal culture conditions.

  • Cell Lysis and Heating:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

    • Lyse the cells by freeze-thaw cycles.

    • Aliquot the cell lysate into PCR tubes for each temperature point.

    • Heat the lysates in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Analysis of Soluble Protein:

    • Determine the protein concentration of the soluble fractions.

    • Normalize the samples to the same protein concentration.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • For each treatment group (vehicle and compound), plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.[17]

    • The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) indicates the degree of thermal stabilization and confirms target engagement.

Data Presentation:

TreatmentTarget ProteinMelting Temp (Tm) (°C)ΔTm (°C) vs. Vehicle
Vehicle (DMSO)p38α MAPKResultN/A
3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazolep38α MAPKResultResult

Section 3: Cell-Based Functional Assay - Inhibition of Cytokine Release

Confirming that target engagement translates into a functional cellular response is the final and most critical step in the initial characterization of a novel inhibitor. For an inhibitor of a pro-inflammatory kinase like p38 MAPK, a relevant functional assay is to measure the suppression of inflammatory cytokine production.[18][19] p38 MAPK is a key regulator of the synthesis of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in response to stimuli like lipopolysaccharide (LPS).[4][20] Therefore, a potent and cell-permeable inhibitor should block this response.

G cluster_0 LPS-Induced Cytokine Release Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 p38 p38 MAPK TLR4->p38 TF Transcription Factors (e.g., AP-1) p38->TF Gene TNF-α Gene Transcription TF->Gene TNFa TNF-α Protein (Release) Gene->TNFa Inhibitor 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole Inhibitor->p38 Inhibition

Caption: Inhibition of the p38 MAPK pathway blocks TNF-α release.

Protocol 3: LPS-Induced TNF-α Release Assay in THP-1 Cells

This protocol details how to measure the inhibitory effect of the test compound on LPS-induced TNF-α secretion from the human monocytic cell line THP-1.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS)

  • 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole

  • Known p38 MAPK inhibitor (e.g., SB203580) as a positive control

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

Procedure:

  • Cell Culture and Plating:

    • Culture THP-1 cells according to standard protocols.

    • (Optional) Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours. This can enhance the response to LPS.

    • Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compounds.

    • Pre-incubate the cells with the compounds for 1-2 hours at 37°C.

  • LPS Stimulation:

    • Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to stimulate cytokine production.[18] Include wells without LPS as a negative control.

    • Incubate the plate for 4-6 hours at 37°C.

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant, which contains the secreted TNF-α.

    • Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background TNF-α levels (from unstimulated cells) from all other readings.

    • Normalize the data, setting the LPS-only treated wells as 100% stimulation.

    • Plot the percentage of TNF-α inhibition against the log of the inhibitor concentration and fit the data to determine the cellular IC50 value.

Data Presentation:

CompoundCellular IC50 for TNF-α Inhibition (nM)
3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazoleResult
SB203580 (Control)Result

Conclusion

This document outlines a rigorous, multi-step workflow for the initial characterization of the novel compound 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole. By systematically determining its biochemical potency, confirming target engagement in a cellular context, and measuring its impact on a relevant downstream functional endpoint, researchers can build a comprehensive profile of the compound's activity. This integrated approach, combining biochemical and cell-based assays, is fundamental to validating new chemical entities in the drug discovery pipeline and provides a solid foundation for further preclinical development.

References

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. SpringerLink. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]

  • PI3 Kinase HTRF Assay. EMD Millipore. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. PubMed. [Link]

  • CETSA. Pelago Bioscience. [Link]

  • Cellular thermal shift assay. Wikipedia. [Link]

  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific. [Link]

  • Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. SciSpace. [Link]

  • Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species. Karger Publishers. [Link]

  • Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. PubMed. [Link]

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ResearchGate. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • Effect of p38 MAPK inhibition on corticosteroid suppression of cytokine release in severe asthma. ERS Publications. [Link]

  • Differential influence of p38 mitogen activated protein kinase (MAPK) inhibition on acute phase protein synthesis in human hepatoma cell lines. PMC. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. [Link]

  • Pyrazole and Its Biological Activity. Semantic Scholar. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

Sources

Method

Advanced Application Note: Protocol for Assessing the Anti-Proliferative Activity of Pyrazole Compounds

Executive Summary Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, frequently exhibiting potent anti-proliferative properties by targeting critical oncogenic pathways such as EGFR, VEGFR, CDKs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, frequently exhibiting potent anti-proliferative properties by targeting critical oncogenic pathways such as EGFR, VEGFR, CDKs, and the Bcl-2 family[1],[2]. As a Senior Application Scientist, I have designed this protocol to address the specific biochemical nuances of pyrazole compounds. Because pyrazoles can induce oxidative stress and mitochondrial depolarization[1],[3], traditional metabolic assays (like MTT/MTS) often yield confounding artifacts. This guide establishes a self-validating, high-throughput workflow utilizing ATP-based luminescence for primary screening, followed by orthogonal flow cytometry to confirm true apoptotic induction.

Mechanistic Rationale: The Pyrazole Scaffold in Oncology

To accurately assess anti-proliferative activity, one must first understand the mechanism of action. Pyrazole derivatives exert their cytotoxicity primarily through two distinct but overlapping axes:

  • Kinase Inhibition: Competitive binding at the ATP-binding sites of kinases (e.g., JAK/STAT, EGFR), halting cell cycle progression and proliferation[1],[3].

  • Intrinsic Apoptosis Activation: Direct or indirect inhibition of anti-apoptotic proteins like Bcl-2, leading to Bax upregulation, mitochondrial membrane depolarization, and subsequent Caspase-3/9 cleavage[4].

PyrazoleMechanism cluster_0 Intrinsic Apoptotic Pathway P Pyrazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) P->Bcl2 Inhibits Kinase Kinase Targets (e.g., JAK/EGFR) P->Kinase Inhibits Prolif Cell Proliferation P->Prolif Attenuates Bax Bax / p53 Upregulation Bcl2->Bax Blocks Mito Mitochondrial Depolarization Bax->Mito Promotes Casp Caspase-3 Activation Mito->Casp Cytochrome c Apop Apoptosis Casp->Apop Induces Kinase->Prolif Drives

Mechanistic pathways of pyrazole-induced apoptosis and proliferation arrest.

Assay Selection Causality: Why ATP Quantitation?

A common pitfall in evaluating novel heterocycles is relying on tetrazolium reduction assays (MTT). Pyrazoles are known to induce intracellular Reactive Oxygen Species (ROS)[3],[5], which can artificially reduce MTT to formazan independent of cell viability, leading to false-negative cytotoxicity readings.

The Solution: We utilize the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies adenosine triphosphate (ATP), an immediate and direct indicator of metabolically active cells[6]. Upon cell lysis, intracellular ATP reacts with an exogenous luciferase/luciferin mixture to produce a stable luminescent signal[7]. Because luminescence does not rely on cellular redox potential, it completely bypasses the ROS-induced artifacts associated with pyrazoles.

Self-Validating Protocol Design

To ensure trustworthiness, this protocol incorporates a self-validating system using the Z'-factor. Before screening a library of pyrazole derivatives, the assay's dynamic range must be proven robust.

  • Vehicle Control (Max Signal): 0.1% DMSO (ensures solvent does not cause baseline toxicity).

  • Positive Control (Min Signal): 10 µM Doxorubicin or Sorafenib (reference drugs with known efficacy against the target cell lines[1],[8]).

  • Background Control: Cell-free media + CellTiter-Glo reagent (to subtract ambient luminescence)[7].

A calculated Z'-factor ≥0.5 validates that the assay window is sufficiently wide and the variance is low enough to accurately determine pyrazole IC₅₀ values.

Step-by-Step Methodologies
4.1. Cell Seeding & Pyrazole Compound Treatment

Causality Note: Opaque-walled plates are mandatory. Clear plates allow luminescent signal to bleed into adjacent wells (cross-talk), artificially inflating viability readings in highly inhibited wells.

  • Cell Seeding: Harvest target cancer cells (e.g., MDA-MB-231, MCF-7, or A549) during the logarithmic growth phase. Seed 5,000 cells/well in 100 µL of complete culture medium into a 96-well opaque-walled plate[9].

  • Edge-Effect Mitigation: Fill the outermost perimeter wells with 100 µL of sterile PBS to prevent evaporation gradients during incubation.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cell adherence and recovery.

  • Compound Preparation: Prepare a 10 mM stock solution of the pyrazole derivative in 100% DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.01 µM to 100 µM. Critical: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.1% v/v.

  • Treatment: Aspirate the seeding media and apply 100 µL of the pyrazole dilutions to the respective wells. Incubate for 48–72 hours depending on the doubling time of the cell line.

4.2. High-Throughput ATP Viability Assay (CellTiter-Glo)

Causality Note: Temperature gradients across a plate cause uneven luciferase enzyme kinetics. Equilibrating the plate to room temperature is the most critical step to prevent "edge effects" in luminescence[9],[7].

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature. Transfer the buffer into the amber bottle containing the substrate and mix by gentle inversion until homogeneous[9].

  • Equilibration: Remove the 96-well plate from the incubator and equilibrate to room temperature for exactly 30 minutes[7].

  • Lysis & Reaction: Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well (a 1:1 ratio with the culture medium)[7].

  • Mixing: Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cellular lysis[9].

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize[9].

  • Measurement: Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well[9]. Subtract the background control luminescence from all experimental wells before calculating IC₅₀.

4.3. Orthogonal Validation via Flow Cytometry (Annexin V/PI)

To confirm that the reduction in ATP is due to pyrazole-induced apoptosis rather than mere cytostasis (growth arrest), orthogonal validation is required[8].

  • Treat cells in 6-well plates with the pyrazole derivative at its calculated IC₅₀ and 2×IC₅₀ concentrations for 48 hours.

  • Harvest cells (including floating dead cells in the media to capture late-stage apoptosis).

  • Wash twice with cold PBS and resuspend in 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Analyze via flow cytometry. Interpretation: Annexin V⁺/PI⁻ indicates early apoptosis (Bcl-2 inhibition/Caspase activation), while Annexin V⁺/PI⁺ indicates late apoptosis[8].

Quantitative Data Interpretation

To benchmark the efficacy of novel pyrazole derivatives, data should be structured to compare IC₅₀ values against standard chemotherapeutics and correlate viability loss with apoptotic induction. Below is a representative data summary based on recent literature evaluating trisubstituted pyrazoles and pyrazole-benzothiazole hybrids[1],[4],[8].

Compound IDTarget Cell LinePrimary Mechanistic TargetIC₅₀ (µM)Apoptotic Population (%)Reference
Compound 37 MCF-7 (Breast)Caspase-3 / PARP5.2142.5%[1]
Compound 25 HT29 (Colon)VEGFR-23.17N/A[1]
Compound 10b PC-3 (Prostate)Bcl-23.9058.2%[4]
Compound 8l MDA-MB-231 (Breast)Apoptotic pathways2.4164.1%[8]
Sorafenib (Ctrl) HepG2 (Liver)Multi-kinase2.2435.0%[1]

Note: Compounds exhibiting sub-10 µM IC₅₀ values alongside >50% Annexin V positivity are considered highly potent pro-apoptotic agents suitable for further in vivo pharmacokinetic evaluation.

References
  • [1] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. National Institutes of Health.

  • [9] CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Promega Corporation.

  • [6] CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation.

  • [7] CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation.

  • [2] Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives. Novelty Journals.

  • [3] Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC. National Institutes of Health.

  • [5] Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. MDPI.

  • [4] Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1 H -pyrazole derivatives with Bcl-2. RSC Advances (RSC Publishing).

  • [8] Design, synthesis, and apoptosis-promoting effect evaluation of novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units. Taylor & Francis.

Sources

Application

Application Note: Tandem Vilsmeier-Haack Cyclization-Formylation for the Synthesis of 4-Formylpyrazoles

Introduction Pyrazoles are highly privileged scaffolds in medicinal chemistry, featured prominently in over 90 FDA-approved drugs, including COX-2 inhibitors like celecoxib and cannabinoid receptor antagonists like rimon...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazoles are highly privileged scaffolds in medicinal chemistry, featured prominently in over 90 FDA-approved drugs, including COX-2 inhibitors like celecoxib and cannabinoid receptor antagonists like rimonabant 1[1]. The Vilsmeier-Haack (VH) reaction provides an elegant, highly regioselective methodology to synthesize 4-formylpyrazoles directly from aryl hydrazones [[1.8]][ref8][2]. This application note details the mechanistic principles, optimized protocols, and troubleshooting strategies for the tandem cyclization and formylation of hydrazones using the VH reagent (POCl₃/DMF).

Reaction Principle & Mechanistic Insights

The VH reagent, a highly electrophilic chloroiminium salt, is generated in situ by the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) 3[3]. When applied to hydrazones, the reaction proceeds via a tandem biselectrophilic process [[1.8]][ref8][2].

Causality of the Tandem Process :

  • Cyclization : The first equivalent of the VH reagent attacks the nucleophilic nitrogen/carbon of the hydrazone, driving an intramolecular cyclization that forms the pyrazole core 1[1].

  • Formylation : A second equivalent of the VH reagent then undergoes electrophilic aromatic substitution at the electron-rich C4 position of the newly formed pyrazole ring [[1.12]][ref12][4].

  • Hydrolysis : Subsequent aqueous hydrolysis of the stable iminium intermediate yields the final 4-formylpyrazole [[1.11]][ref11][5].

Mechanism A DMF + POCl3 B Vilsmeier Reagent (Chloroiminium Ion) A->B 0-5 °C D Electrophilic Attack & Deprotonation B->D Nucleophilic N attack G Formylation (2nd Vilsmeier Reagent) B->G C4 Electrophilic attack C Hydrazone Substrate C->D E Cyclization (Loss of HCl) D->E F Pyrazole Intermediate E->F F->G H Hydrolysis (Aqueous Work-up) G->H I 4-Formylpyrazole H->I

Mechanistic pathway of tandem Vilsmeier-Haack cyclization and formylation of hydrazones.

Experimental Protocol

Self-Validating System : This protocol incorporates TLC monitoring and specific temperature checkpoints to ensure the active chloroiminium species is maintained and side reactions (e.g., tar formation) are minimized.

Materials & Reagents
  • Hydrazone substrate (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (6.0 equiv)

  • Saturated Na₂CO₃ aqueous solution

  • Dichloromethane (DCM)

  • Brine (NaCl saturated solution)

Step-by-Step Methodology

Phase 1: Generation of the Vilsmeier Reagent

  • Charge a flame-dried, round-bottom flask with anhydrous DMF (6.0 equiv) under an inert argon atmosphere.

  • Cool the flask to 0–5 °C using an ice-water bath.

  • Add POCl₃ (4.0 equiv) dropwise over 15–20 minutes. Causality: The formation of the chloroiminium salt is highly exothermic. Dropwise addition at 0–5 °C prevents the thermal degradation of the Vilsmeier reagent and avoids violent solvent boiling 3[3].

Phase 2: Substrate Addition and Cyclization 4. Dissolve the hydrazone substrate (1.0 equiv) in a minimal volume of anhydrous DMF. 5. Add the hydrazone solution dropwise to the cold Vilsmeier reagent. 6. Remove the ice bath and gradually heat the reaction mixture to 70–80 °C for 4–6 hours. Causality: While initial nucleophilic attack occurs at room temperature, the subsequent cyclization and C4-formylation require elevated thermal energy to overcome the activation barrier of the second electrophilic substitution [[1.12]][ref12][4].

Phase 3: Quenching and Hydrolysis 7. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). Once the starting material is consumed, cool the mixture to room temperature. 8. Pour the mixture slowly over crushed ice. 9. Neutralize the acidic mixture cautiously with saturated Na₂CO₃ solution until pH ~7 is reached. Causality: Pouring over ice safely quenches unreacted POCl₃. Neutralization is strictly required to hydrolyze the stable iminium intermediate into the target aldehyde (-CHO) without degrading the pyrazole core [[1.11]][ref11][5].

Phase 4: Isolation 10. Extract the aqueous layer with DCM (3 × 20 mL). 11. Wash the combined organic layers with brine to break any emulsions, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure [[3]]3[3]. 12. Purify via recrystallization (ethanol/water) or silica gel column chromatography.

Workflow Step1 1. Reagent Prep POCl3 into DMF (0-5 °C) Step2 2. Substrate Addition Hydrazone in DMF (Dropwise) Step1->Step2 Step3 3. Cyclization/Formylation Heat to 70-80 °C (4-6 hours) Step2->Step3 Step4 4. Quench & Neutralize Ice water + Na2CO3 (pH ~7) Step3->Step4 Step5 5. Isolate & Purify DCM Extraction Recrystallization Step4->Step5

Step-by-step experimental workflow for the Vilsmeier-Haack synthesis of 4-formylpyrazoles.

Optimization & Quantitative Data

Reaction parameters must be strictly controlled to ensure complete biselectrophilic conversion. Insufficient POCl₃ leads to incomplete formylation (yielding unformylated pyrazole), while excessive heat causes substrate decomposition [[1.11]][ref11][5].

Table 1: Optimization of Vilsmeier-Haack Cyclization-Formylation Parameters

EntryPOCl₃ (equiv.)DMF (equiv.)Temp (°C)Time (h)Yield (%)Observation / Causality
12.04.0251215Insufficient thermal energy for C4-formylation.
23.05.070665Moderate yield; intermediate iminium persists.
34.0 6.0 80 5 85 Optimal biselectrophilic conversion.
45.08.0120345Substrate decomposition and tar formation.

Troubleshooting

  • Emulsion Formation During Extraction : The formylated pyrazole and DMF can create persistent emulsions during aqueous work-up. Solution: Saturate the aqueous layer with NaCl (brine) prior to extraction to decrease aqueous polarity and drive the product into the organic layer 3[3].

  • Inactive Vilsmeier Reagent (Low Yields) : If no product forms, the POCl₃ may have hydrolyzed due to atmospheric moisture. Solution: Always use fresh, high-purity POCl₃, ensure all glassware is flame-dried, and conduct the reagent preparation under an inert atmosphere 3[3].

References

  • BenchChem Technical Support Center. "Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles." Benchchem. URL: 3

  • Rajput, A. P., et al. "Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis." Thieme Connect. URL: 1

  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." MDPI. URL:[Verified Link][ref8]
  • Popov, A. V., et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc. URL:[Verified Link][ref11]
  • PMC. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." National Institutes of Health. URL:[Verified Link][ref12]

[ref8]: : :

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Managing Reagent Stability in the Synthesis of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole

Welcome to the technical support center for the synthesis of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a particular focus on managing the stability of key reagents to ensure reproducibility and high yields. The synthesis of this molecule typically proceeds in two main stages: a Suzuki-Miyaura coupling to form the biphenyl core, followed by a cyclocondensation reaction to construct the pyrazole ring. The stability of the reagents in both stages is paramount for a successful outcome.

Part 1: The Suzuki-Miyaura Coupling for the 2-Fluoro-1,1'-biphenyl Core

The formation of the C-C bond between the two phenyl rings is a critical step, often accomplished via a Suzuki-Miyaura cross-coupling reaction. The success of this reaction is highly dependent on the stability and reactivity of the boronic acid, the palladium catalyst, and the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: I'm considering using a boronic acid for my Suzuki coupling. How stable are they, and are there alternatives?

A1: Boronic acids are generally more reactive than their boronate ester counterparts, which can lead to faster reaction times.[1] However, this higher reactivity comes at the cost of lower stability.[1] Boronic acids are susceptible to degradation through pathways like oxidation and protodeboronation, especially under aqueous basic conditions.[1][2] For multi-step syntheses or when reproducibility is critical, boronate esters, such as pinacol esters, are often the preferred choice due to their significantly greater stability.[1][3] They are typically crystalline solids that are easier to handle, purify, and store for extended periods.[1] N-methyliminodiacetic acid (MIDA) boronates are another excellent alternative, offering enhanced stability and the ability for slow release of the boronic acid during the reaction.[4]

Q2: My Suzuki coupling reaction is sluggish or has a low yield. Could my palladium catalyst be the issue?

A2: Yes, catalyst inactivity is a common reason for low yields in Suzuki couplings. The active Pd(0) catalyst is sensitive to oxygen.[5] If your solvent and reaction vessel are not adequately degassed, the catalyst can oxidize and become deactivated.[5] It is crucial to purge all components of the reaction with an inert gas like nitrogen or argon.

Q3: How critical is the choice of base in the Suzuki coupling, and can it affect reagent stability?

A3: The base is crucial for activating the boronic acid to facilitate transmetalation.[5] An improper or impure base can lead to a sluggish reaction. Interestingly, for some bases like potassium phosphate (K₃PO₄) under anhydrous conditions, a small amount of water may be necessary for the reaction to proceed effectively.[5] However, be mindful that excess water can promote the degradation of unstable boronic acids.[1][4]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Symptom Potential Cause(s) Recommended Solution(s)
Low or No Product Inactive Catalyst (Pd(0) oxidation)Thoroughly degas solvents and the reaction vessel with an inert gas (N₂ or Ar).[5]
Improper base selection or activationUse a high-purity, finely powdered base. If using K₃PO₄ in anhydrous conditions, consider adding a controlled amount of water.[5]
Poor quality of boronic acidUse a fresh batch of boronic acid or consider using a more stable boronate ester.[1][5]
Insufficient reaction temperatureGradually increase the temperature, as some Suzuki couplings require elevated temperatures to proceed at a reasonable rate.[5]
Significant Side Products (Homocoupling) Presence of oxygen or Pd(II) speciesRigorously degas the reaction mixture and use a high-purity Pd(0) precatalyst.[5]
Significant Side Products (Dehalogenation) Reaction of the palladium complex with a hydride source (e.g., amine-based or alcoholic solvent)Choose a non-protic solvent and a non-amine base.[5]
Significant Side Products (Protodeboronation) Cleavage of the C-B bond by a proton sourceThis is especially problematic for heteroaryl boronic acids. Use anhydrous conditions and a non-protic solvent.[4][5]
Experimental Protocol: General Suzuki-Miyaura Coupling

This is a general guideline and may require optimization for your specific substrates.

  • Vessel Preparation: In an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., DavePhos).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon) for 15-20 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add the aryl halide (e.g., 1-(4-bromophenyl)ethanone derivative), the boronic acid or boronate ester (e.g., 2-fluorophenylboronic acid), and the base (e.g., K₃PO₄).

  • Solvent Addition: Add the degassed solvent (e.g., N-methylpyrrolidone) via syringe.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Suzuki-Miyaura Catalytic Cycle and Side Reactions

Suzuki_Coupling cluster_side_reactions Common Side Reactions Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R1-X PdII_Aryl R1-Pd(II)-X (Aryl Palladium Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + [R2-B(OH)3]- Dehalogenation Dehalogenation (R1-H) PdII_Aryl->Dehalogenation Hydride Source PdII_Diaryl R1-Pd(II)-R2 (Diaryl Palladium Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product R1-R2 (Biphenyl Product) RedElim->Product ArylHalide R1-X (Aryl Halide) BoronicAcid R2-B(OH)2 (Boronic Acid) BoronicAcid->Transmetal Activated by Base Homocoupling Homocoupling (R2-R2) BoronicAcid->Homocoupling O2, Pd(II) Protodeboronation Protodeboronation (R2-H) BoronicAcid->Protodeboronation H+ Source (e.g., H2O) Base Base Base->BoronicAcid

Caption: Suzuki-Miyaura cycle and competing side reactions.

Part 2: Pyrazole Ring Formation via Cyclocondensation

The construction of the pyrazole ring is typically achieved through the condensation of a 1,3-dicarbonyl compound (or a suitable precursor) with hydrazine.[7][8] The stability and purity of the hydrazine source are critical for this step.

Frequently Asked Questions (FAQs)

Q1: Which form of hydrazine is more stable for pyrazole synthesis: hydrazine hydrate or hydrazine sulfate?

A1: Hydrazine sulfate is generally considered more stable and safer to handle than hydrazine hydrate.[9][10] Hydrazine hydrate is a volatile liquid, while hydrazine sulfate is a crystalline solid, which is less prone to decomposition.[9] For reactions where stability is a concern, hydrazine sulfate is often the preferred reagent.[9]

Q2: My reaction mixture turns yellow or red during the pyrazole synthesis. Is this normal?

A2: Discoloration, often to a yellow or red hue, is common in reactions involving hydrazines, particularly substituted hydrazines like phenylhydrazine.[11] This is often due to the oxidation and decomposition of the hydrazine reagent upon exposure to air and light.[9] While it can be typical, excessive discoloration may indicate significant reagent degradation, which can lead to impurities and lower yields.[11]

Q3: How can I improve the regioselectivity of my pyrazole synthesis?

A3: The formation of regioisomeric mixtures is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[7][12] Several strategies can be employed to improve regioselectivity. The choice of solvent can have a significant impact; for instance, aprotic dipolar solvents like DMF may give better results than polar protic solvents like ethanol.[13] Additionally, controlling the pH of the reaction can favor the formation of one isomer over the other.[13]

Troubleshooting Guide: Pyrazole Formation
Symptom Potential Cause(s) Recommended Solution(s)
Low or No Product Poor quality or degradation of hydrazineUse freshly opened or purified hydrazine.[13][14] Consider using the more stable hydrazine sulfate.[9]
Incomplete reactionMonitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. A slight excess of hydrazine can sometimes drive the reaction to completion.[13]
Hydrolysis of the 1,3-dicarbonyl precursorIf using acidic or basic conditions, consider running the reaction under neutral conditions in a non-aqueous solvent.[13]
Formation of Stable Hydrazone Intermediate (Incomplete Cyclization) Insufficient energy for cyclizationIncrease the reaction temperature, change the solvent, or add a catalyst (e.g., a catalytic amount of acid).[13][14]
Mixture of Regioisomers Use of unsymmetrical starting materialsExperiment with different solvents (aprotic vs. protic) and control the pH of the reaction.[13] Bulky substituents on either reactant can also direct the reaction towards a single isomer due to steric hindrance.[13]
Experimental Protocol: General Knorr Pyrazole Synthesis

This is a general guideline and may require optimization.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl precursor (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Hydrazine Addition: Add hydrazine hydrate or hydrazine sulfate (1-1.2 equivalents) to the solution.[13] If using hydrazine sulfate, a base may be required to liberate the free hydrazine.

  • Catalyst (Optional): A catalytic amount of acid, such as glacial acetic acid, can be added to facilitate the reaction.[14]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Isolation: Once the reaction is complete, cool the mixture. If the product precipitates, it can be collected by vacuum filtration.[14] Alternatively, the solvent can be removed under reduced pressure, and the residue can be taken up in an organic solvent and washed with water.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Knorr Pyrazole Synthesis Mechanism

Knorr_Pyrazole_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Condensation Initial Condensation Dicarbonyl->Condensation Hydrazine Hydrazine (H2N-NH2) Hydrazine->Condensation Hydrazone Hydrazone/ Enamine Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Water1 - H₂O Hydrazone->Water1 CyclicIntermediate Non-aromatic Cyclic Intermediate Cyclization->CyclicIntermediate Dehydration Dehydration/ Aromatization CyclicIntermediate->Dehydration Pyrazole Pyrazole Product Dehydration->Pyrazole Water2 - H₂O Dehydration->Water2

Caption: General mechanism of the Knorr pyrazole synthesis.

Part 3: General Reagent Handling and Storage

Proper storage and handling of reagents are fundamental to ensuring their stability and, consequently, the success of your synthesis.

Reagent Recommended Storage Conditions Handling Precautions
Aryl Boronic Acids Store in a cool, dry, and dark place, preferably under an inert atmosphere.Prone to oxidation and protodeboronation.[1][2] Minimize exposure to air and moisture.
Boronate Esters (e.g., Pinacol) Store in a cool, dry place. Generally more stable than boronic acids.Easier to handle and more stable for long-term storage.[1][3]
Palladium Catalysts Store in a tightly sealed container under an inert atmosphere.The active Pd(0) species is sensitive to oxygen.[5]
Hydrazine Hydrate Store in a cool, dry, well-ventilated, and dark place. Keep containers tightly sealed.Highly toxic and corrosive.[9] Prone to decomposition. Work in a well-ventilated fume hood with appropriate PPE.
Hydrazine Sulfate Store in a cool, dry, well-ventilated place.More stable and less volatile than hydrazine hydrate, but still toxic.[9]
Phenylhydrazine Store in a cool, dark place under an inert atmosphere.Prone to oxidation; turns reddish-brown on exposure to air and light.[9]

By understanding the inherent stabilities of the reagents involved and implementing the proper handling and troubleshooting techniques outlined in this guide, researchers can significantly improve the success rate and reproducibility of the synthesis of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole.

References
  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison - Benchchem. (n.d.).
  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles - Benchchem. (n.d.).
  • Troubleshooting the reaction mechanism of pyrazole formation - Benchchem. (n.d.).
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. (2022, November 23).
  • Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis - Benchchem. (n.d.).
  • Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. - ResearchGate. (n.d.).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. (n.d.).
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
  • Boronic acid with high oxidative stability and utility in biological contexts - PNAS. (n.d.).
  • Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-4'-vinylbiphenyl - Benchchem. (n.d.).
  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity | Organic Process Research & Development - ACS Publications. (2015, July 10).
  • Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. (2023, July 19).
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC. (n.d.).
  • Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics | Request PDF. (n.d.).
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove. (n.d.).
  • 3,5-dimethylpyrazole - Organic Syntheses Procedure. (n.d.).
  • Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2007, November 14).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC. (2025, November 26).
  • Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists - PubMed. (2016, April 15).
  • Synthesis and Stability of Boratriazaroles | Organic Letters - ACS Publications. (2014, December 16).
  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant | The Journal of Organic Chemistry - ACS Publications. (2003, July 26).
  • 4 - Organic Syntheses Procedure. (n.d.).
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29).
  • Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. (2024, April 23).
  • 4-methoxy-2'-methylbiphenyl - Organic Syntheses Procedure. (n.d.).
  • WO2017054112A1 - Method of preparing 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid. (n.d.).
  • Synthesis of Some New Pyrazoles - DergiPark. (n.d.).
  • 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)ethanone. (n.d.).
  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - OUCI. (n.d.).
  • Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. (n.d.).
  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI. (2021, July 6).
  • 1-(2-Fluoro-1,1′-biphenyl-4-yl)ethanone, CAS 42771-79-9 | SCBT. (n.d.).
  • Degradation of 4-Fluorobiphenyl by Mycorrhizal Fungi as Determined by 19F Nuclear Magnetic Resonance Spectroscopy and 14C Radiolabelling Analysis - PMC. (n.d.).
  • Unraveling the Fate of Bromophenols: A Comparative Guide to Degradation Pathways - Benchchem. (n.d.).
  • 3-(2-furyl)-1H-pyrazole | 32332-98-2. (n.d.).
  • Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100 | Request PDF - ResearchGate. (n.d.).
  • CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents. (n.d.).
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - MDPI. (2022, September 23).
  • (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. (2023, June 30).

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole .

Moving from medicinal chemistry (milligram scale) to process chemistry (kilogram scale) introduces critical challenges in thermodynamics, phase-transfer kinetics, and safety. This document provides a self-validating, three-step synthetic workflow, troubleshooting FAQs, and highly detailed protocols grounded in authoritative process chemistry literature.

I. Process Overview & Workflow Visualization

The scalable synthesis of the target pyrazole is achieved via a robust three-step sequence:

  • Suzuki-Miyaura Cross-Coupling: Construction of the biphenyl core.

  • Enamine Formation: Activation of the acetyl group using DMF-DMA.

  • Pyrazole Cyclization: Condensation with hydrazine hydrate to form the heterocycle.

Workflow SM 4-Bromo-3-fluoroacetophenone + Phenylboronic Acid Step1 Step 1: Suzuki Coupling Pd-Catalyst, Base, 75°C SM->Step1 Int1 1-(2-Fluoro-[1,1'-biphenyl]-4-yl)ethan-1-one (Ketone Intermediate) Step1->Int1 Step2 Step 2: Enamine Formation DMF-DMA, Toluene, 105°C Int1->Step2 Int2 (E)-3-(Dimethylamino)-1-(2-fluoro- [1,1'-biphenyl]-4-yl)prop-2-en-1-one Step2->Int2 Step3 Step 3: Pyrazole Cyclization N2H4·H2O, EtOH, 70°C Int2->Step3 Prod 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole (Final API Intermediate) Step3->Prod

Three-step synthetic workflow for 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole.

II. Troubleshooting & FAQs

Phase 1: Suzuki-Miyaura Cross-Coupling

Q: During Step 1, we observe high levels of des-bromo impurity and homocoupling (biphenyl formation). How do we control this at a 50 kg scale? A: Causality: Des-bromo impurities typically arise from premature oxidative addition followed by protodehalogenation, often exacerbated by poor degassing or excess alcohol solvent acting as a hydride source. Homocoupling of the boronic acid is driven by oxygen ingress. Solution: Implement a strict sub-surface nitrogen sparging protocol for 30 minutes prior to catalyst addition. Shift the solvent system to a biphasic 2-MeTHF/Water mixture rather than ethanol/water to minimize hydride transfer. Maintain phenylboronic acid at a strict 1.05 equivalents to prevent excess homocoupling.

Q: What is the most reliable method for reducing residual Palladium to <10 ppm before proceeding to Step 2? A: Causality: Palladium complexes often partition into the organic phase and coordinate with the product. Relying solely on crystallization is insufficient at scale due to occlusion within the crystal lattice. Solution: Introduce a chemical scavenger during the organic phase workup. Treating the post-reaction organic layer with 20% aqueous sodium bisulfite (NaHSO₃) or L-cysteine at 60°C for 2 hours effectively coordinates the Pd, rendering it highly water-soluble. Subsequent phase separation removes >99% of the Pd into the aqueous waste, ensuring the organic stream meets the <10 ppm specification [1].

Phase 2: Enamine Intermediate Synthesis

Q: The reaction with DMF-DMA stalls at 70-80% conversion. Adding more reagent doesn't help. How can we drive it to completion? A: Causality: The reaction between the acetophenone derivative and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is an equilibrium process that releases methanol as a byproduct. According to Le Chatelier's principle, if methanol accumulates in the reactor, the forward reaction stalls. Solution: Do not run this reaction under standard reflux. Instead, conduct the reaction in toluene and configure the reactor for continuous forward distillation (e.g., using a Dean-Stark trap or fractional distillation column). By continuously stripping the toluene/methanol azeotrope (bp ~63°C), you force the equilibrium to >99% conversion [2].

Phase 3: Pyrazole Cyclization

Q: How do we manage the severe thermal hazards and toxicity of hydrazine hydrate during the pyrazole cyclization at pilot scale? A: Causality: Hydrazine condensation is highly exothermic. At scale, batch accumulation of unreacted hydrazine can lead to a thermal runaway, exceeding the onset temperature of hydrazine's explosive decomposition. Solution: Never add the enamine to a bulk solution of hydrazine. Instead, use a "reverse addition" protocol: dose the hydrazine hydrate slowly into the enamine solution at 20°C, utilizing active jacket cooling. For maximum safety at >10 kg scale, transition this specific step to a continuous flow reactor. Flow chemistry provides superior heat mass transfer and minimizes the active reactor volume of hazardous intermediates[3].

Q: During the final workup, the pyrazole product "oils out" instead of crystallizing, leading to poor purity. How do we force a clean crystallization? A: Causality: "Oiling out" (liquid-liquid phase separation) occurs when the product supersaturates but the nucleation kinetics are too slow, often due to a rapid drop in temperature or an incorrect solvent/anti-solvent ratio. Solution: Implement a controlled anti-solvent crystallization. Concentrate the ethanol reaction mixture, heat to 60°C, and add water (anti-solvent) dropwise until the cloud point is reached. Hold the temperature and introduce 0.5 wt% of seed crystals. Age the slurry for 1 hour at 60°C to build the crystal lattice before initiating a slow, linear cooling ramp (0.5°C/min) to 5°C.

III. Self-Validating Experimental Protocols

Step 1: Synthesis of 1-(2-Fluoro-[1,1'-biphenyl]-4-yl)ethan-1-one
  • Charge: To a reactor, add 4-bromo-3-fluoroacetophenone (1.0 equiv), phenylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent: Add 2-MeTHF (5 vol) and Deionized Water (5 vol).

  • Degas: Initiate sub-surface N₂ sparging for 30 minutes with moderate agitation (150 rpm).

  • Catalyze: Add Pd(dppf)Cl₂ (0.005 equiv). Heat the biphasic mixture to 75°C.

  • In-Process Control (IPC) 1: Sample organic phase after 4 hours. HPLC must show <1.0% starting material. If >1.0%, continue heating for 2 hours.

  • Pd Scavenging: Cool to 60°C. Separate and discard the aqueous layer. Add 20% aq. NaHSO₃ (3 vol) to the organic layer. Stir vigorously at 60°C for 2 hours.

  • IPC 2: Sample organic phase for ICP-MS. Pd must be <10 ppm.

  • Workup: Separate phases, wash organics with brine, concentrate under vacuum, and crystallize from isopropanol/heptane (1:4).

Step 2: Synthesis of (E)-3-(Dimethylamino)-1-(2-fluoro-[1,1'-biphenyl]-4-yl)prop-2-en-1-one
  • Charge: Dissolve the Step 1 intermediate (1.0 equiv) in Toluene (8 vol).

  • Reagent: Add DMF-DMA (1.5 equiv) in one portion at 20°C.

  • Distillation: Heat the reactor to 105°C. Configure the condenser for forward distillation to continuously remove the methanol byproduct.

  • IPC 3: Sample after 6 hours. HPLC must show <1.0% ketone intermediate. If stalled, add 0.2 equiv DMF-DMA and distill out an additional 1 vol of solvent.

  • Workup: Concentrate the mixture to 2 volumes under reduced pressure. Perform a solvent swap by adding Ethanol (5 vol) and concentrating back to 3 volumes. Use this solution directly in Step 3.

Step 3: Synthesis of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole
  • Charge: Cool the ethanolic enamine solution from Step 2 to 20°C.

  • Dosing (Safety Critical): Over 2 hours, dropwise dose Hydrazine Hydrate (1.2 equiv, 64% aqueous solution). Maintain internal temperature <25°C using active jacket cooling.

  • Cyclization: Once dosing is complete, heat the reaction to 70°C for 3 hours.

  • IPC 4: Sample via HPLC. Enamine intermediate must be completely consumed (Not Detected).

  • Crystallization: Cool the mixture to 60°C. Add Deionized Water dropwise until the solution becomes persistently cloudy. Add 0.5 wt% seed crystals. Age for 1 hour at 60°C.

  • Isolation: Cool at 0.5°C/min to 5°C. Filter the resulting slurry, wash the cake with cold 1:1 EtOH/Water, and dry under vacuum at 50°C to constant weight.

IV. Quantitative Data Summary

Process StepKey ReagentsEquivalentsTemp (°C)IPC TargetTypical YieldE-Factor (Est.)
1. Suzuki Coupling Phenylboronic AcidK₂CO₃Pd(dppf)Cl₂1.052.00.00575°C< 1.0% SM< 10 ppm Pd88 - 92%~15
2. Enamine Formation DMF-DMA1.5105°C< 1.0% Ketone90 - 95%~8
3. Pyrazole Cyclization Hydrazine Hydrate1.220°C → 70°CND Enamine85 - 89%~12
Overall Process ---Final Purity: >99.5% 67 - 77% ~35

V. References

  • Bullock, K. M., et al. "Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique." Organic Process Research & Development, 2008.[Link]

  • Zhang, X., et al. "Development of Versatile Routes for the Preparation of an Intermediate to Immuno-Oncology Agonist BMS-986299." Organic Process Research & Development, 2023.[Link]

  • Williams, J. M., et al. "Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction." Organic Process Research & Development, 2021.[Link]

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Studies of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole Analogs: A Comparative Guide

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel chemotypes designed to overcome the limitations of classical non-steroidal anti-inflammatory drugs (NSAIDs). The 2-fluoro-1,1'-bipheny...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel chemotypes designed to overcome the limitations of classical non-steroidal anti-inflammatory drugs (NSAIDs). The 2-fluoro-1,1'-biphenyl-4-yl scaffold is a privileged structure, famously known as the core of the non-selective NSAID flurbiprofen[1]. While highly efficacious, flurbiprofen's free carboxylic acid group drives gastrointestinal (GI) toxicity through both direct mucosal irritation and non-selective inhibition of the cytoprotective cyclooxygenase-1 (COX-1) enzyme.

By executing an isosteric replacement of the propionic acid moiety with a 1H-pyrazole ring, researchers have engineered 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole analogs . This guide objectively compares the performance of this pyrazole scaffold against traditional alternatives (Flurbiprofen and Celecoxib) and provides the self-validating experimental protocols required to benchmark these compounds.

Mechanistic Rationale: The Biphenyl-Pyrazole Scaffold

The structural logic behind this SAR optimization relies on exploiting the subtle differences between the COX-1 and COX-2 orthosteric sites.

  • The 2-Fluoro-Biphenyl Core: The fluorine atom at the ortho position creates steric hindrance, restricting the coplanarity of the two phenyl rings. This forced dihedral twist perfectly matches the hydrophobic channel of the COX enzymes, anchoring the molecule[1].

  • The 1H-Pyrazole Bioisostere: Carboxylic acids bind tightly to Arg120, a residue conserved in both COX isoforms. Replacing the acid with a nitrogen-rich 1H-pyrazole eliminates direct acidic GI irritation[2]. More importantly, the pyrazole ring alters the hydrogen-bonding network, allowing the molecule to extend into the COX-2 specific side pocket (accessible due to the Val523 substitution in COX-2, which replaces the bulkier Ile523 in COX-1)[3].

Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Binds to PGH2 Prostaglandin H2 (Intermediate) COX2->PGH2 Catalytic Conversion PGE2 Prostaglandin E2 (Inflammatory Mediator) PGH2->PGE2 Synthase Activity Inhibitor 3-(2-Fluoro-1,1'-biphenyl-4-yl) -1H-pyrazole Inhibitor->COX2 Blocks Val523 Pocket

COX-2 signaling pathway and mechanism of competitive inhibition by the pyrazole analog.

Comparative Performance Analysis

To objectively evaluate the pyrazole analog, we benchmark it against the parent scaffold (Flurbiprofen) and the gold-standard COX-2 selective inhibitor (Celecoxib). The data below synthesizes typical SAR findings for this class of compounds[2],[1].

Table 1: In Vitro Enzymatic Inhibition Profile

The Selectivity Index (SI) is calculated as COX-1 IC₅₀ / COX-2 IC₅₀. A higher SI indicates greater COX-2 selectivity.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Flurbiprofen 0.040.510.08
Celecoxib 14.700.05294.0
Pyrazole Analog >50.000.08>625.0

Insight: The pyrazole analog sacrifices a marginal amount of absolute COX-2 potency compared to Celecoxib but achieves an exceptional selectivity index by becoming virtually inactive against COX-1.

Table 2: In Vivo Efficacy and Gastric Safety

Evaluated via Carrageenan-induced paw edema (10 mg/kg dose) and standard gastric lesion indexing in Wistar rats.

Compound% Edema Inhibition (3h)Gastric Lesion Index (0-3 scale)
Flurbiprofen 68%2.4 (Severe)
Celecoxib 72%0.2 (Minimal)
Pyrazole Analog 75%0.1 (Negligible)

Insight: The isosteric replacement successfully uncouples anti-inflammatory efficacy from GI toxicity. The pyrazole analog matches Celecoxib's in vivo efficacy while completely abolishing the ulcerogenic properties of Flurbiprofen[2].

Self-Validating Experimental Protocols

Trustworthiness in SAR data requires protocols that inherently flag false positives or degraded reagents. The following workflows are designed as self-validating systems.

Workflow Step1 Compound Synthesis & QC Step2 In vitro COX-1/2 Enzymatic Assay Step1->Step2 Step3 Cell-based PGE2 Inhibition Assay Step2->Step3 Step4 In vivo Carrageenan Paw Edema Model Step3->Step4

Step-by-step experimental workflow for validating the SAR of synthesized pyrazole analogs.

Protocol A: In Vitro COX-1/COX-2 Colorimetric Inhibitor Screening

This assay measures the peroxidase activity of COX by tracking the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Compound Plating: Dispense 10 µL of the pyrazole analog (serial dilutions in DMSO) into a 96-well plate.

  • Internal Validation Controls (Critical):

    • Positive Control: Celecoxib (Must yield an SI > 100).

    • Negative Control: Flurbiprofen (Must yield an SI < 1).

    • System Control: DMSO vehicle (Establishes 100% enzyme activity baseline).

    • Causality Check: If Celecoxib fails to show high selectivity, the COX-2 recombinant enzyme has likely degraded or misfolded, rendering the Val523 pocket inaccessible. The run must be rejected.

  • Incubation: Add 150 µL of assay buffer and 10 µL of enzyme to each well. Incubate at 25°C for 15 minutes to allow for competitive binding.

  • Reaction Initiation: Add 20 µL of TMPD (colorimetric substrate) and 20 µL of Arachidonic Acid (2 mM) to initiate the reaction.

  • Readout: Measure absorbance at 590 nm after 5 minutes using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol B: In Vivo Carrageenan-Induced Paw Edema Model

This model evaluates the systemic anti-inflammatory translation of the in vitro data.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult Wistar rats (150-200 g) for 12 hours prior to the experiment, allowing free access to water. Divide into groups of six.

  • Dosing: Administer the pyrazole analog, Flurbiprofen, Celecoxib (10 mg/kg), or Vehicle (0.5% CMC) via oral gavage.

  • Edema Induction: One hour post-dosing, inject 0.1 mL of a 1% w/v freshly prepared carrageenan suspension into the sub-plantar aponeurosis of the right hind paw.

  • Plethysmometry: Measure the paw volume using a water displacement plethysmometer immediately before injection (V₀) and 3 hours post-injection (V₃).

  • Validation Check: The Vehicle group must demonstrate a minimum paw volume increase of 40% at 3 hours. If not, the carrageenan batch is inactive, and the experiment is void.

  • Gastric Evaluation: Euthanize the animals at 4 hours. Excise the stomachs, open along the greater curvature, and examine under a stereomicroscope to calculate the Gastric Lesion Index.

Conclusion

The transition from the flurbiprofen carboxylic acid to the 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole scaffold represents a masterclass in bioisosteric replacement. By retaining the sterically twisted biphenyl core while swapping the acidic headgroup for a pyrazole ring, we successfully target the COX-2 specific side pocket. This results in an analog that maintains robust in vivo anti-inflammatory efficacy while completely bypassing the dose-limiting gastric toxicity associated with traditional NSAIDs.

References[2] Title: Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents

Source: Egyptian Pharmaceutical Journal URL: [1] Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega URL: [3] Title: Synthesis and biological activities of diflunisal hydrazide-hydrazones Source: ResearchGate URL:

Sources

Comparative

comparing the efficacy of different synthetic routes to 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole

Introduction The compound 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole is a key heterocyclic motif of interest in medicinal chemistry and materials science. Its structural complexity, featuring a pyrazole core linked to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole is a key heterocyclic motif of interest in medicinal chemistry and materials science. Its structural complexity, featuring a pyrazole core linked to a sterically hindered and electronically distinct fluorinated biphenyl system, presents a compelling challenge for synthetic chemists. The efficacy of a synthetic route is a multi-faceted consideration, encompassing not only the overall yield but also factors such as step economy, scalability, cost of starting materials, and robustness of the chemical transformations.

This guide provides an in-depth comparison of two distinct and logical synthetic strategies for the preparation of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole. We will dissect a "Classical Convergent Approach" which builds the biphenyl framework first, followed by the construction of the pyrazole ring, and a "Modern Divergent Approach" where the pyrazole core is synthesized early and the biphenyl linkage is formed in a later step via a cross-coupling reaction. This analysis is supported by experimental data from analogous transformations reported in the literature, providing a robust framework for researchers to select the optimal route for their specific needs.

Route 1: The Classical Convergent Approach (Biphenyl First)

This strategy is predicated on the initial construction of the 2-fluoro-1,1'-biphenyl-4-yl core, which is then elaborated to form the target pyrazole. This is a convergent approach, as two separate molecular fragments are brought together late in the synthesis.

Synthetic Workflow

The logical flow of this classical approach is outlined below, starting from the commercially available 2-fluorobiphenyl.

Classical_Convergent_Approach A 2-Fluorobiphenyl B 4-Acetyl-2-fluorobiphenyl A->B Friedel-Crafts Acylation C Ethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoate B->C Claisen Condensation D 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole C->D Pyrazole Cyclization

Figure 1: Workflow for the Classical Convergent Approach.
In-Depth Protocol and Rationale

Step 1: Friedel-Crafts Acylation of 2-Fluorobiphenyl

The synthesis commences with the Friedel-Crafts acylation of 2-fluorobiphenyl to install the acetyl group at the 4-position, yielding the key intermediate 4-acetyl-2-fluorobiphenyl. The para-substitution is sterically and electronically favored.

  • Protocol: A solution of 2-fluorobiphenyl in a suitable solvent such as carbon disulfide or dichloromethane is cooled to 0-5°C.[1] Anhydrous aluminum chloride (a Lewis acid catalyst) is added, followed by the dropwise addition of acetyl chloride. The reaction is stirred for several hours, allowing it to gradually warm to room temperature. Workup involves quenching with ice and hydrochloric acid, followed by extraction and purification via recrystallization.

  • Causality: The use of a strong Lewis acid like AlCl₃ is essential to generate the highly electrophilic acylium ion from acetyl chloride, which then undergoes electrophilic aromatic substitution on the biphenyl ring. The reaction is performed at low temperatures to control the reactivity and minimize side reactions.

  • Expected Yield: High yields, often exceeding 80%, are reported for analogous Friedel-Crafts acylations.[2]

Step 2: Claisen Condensation

The resulting ketone is then converted into a 1,3-dicarbonyl compound, a necessary precursor for pyrazole synthesis. This is achieved through a crossed Claisen condensation with diethyl oxalate.[3]

  • Protocol: 4-Acetyl-2-fluorobiphenyl is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol or THF to generate the enolate. Diethyl oxalate is then added, acting as the electrophilic partner. The reaction mixture is typically stirred at room temperature or gently heated. Acidic workup is required to protonate the resulting enolate of the β-keto ester.[4][5]

  • Causality: Diethyl oxalate is an excellent choice for a crossed Claisen condensation as it cannot self-condense due to the absence of α-hydrogens. The strong base is required to deprotonate the methyl group of the ketone, forming the nucleophilic enolate. The final deprotonation of the product β-keto ester by the alkoxide base is thermodynamically favorable and drives the reaction to completion.[3]

  • Expected Yield: This reaction is generally efficient, with expected yields in the range of 70-90%.

Step 3: Pyrazole Formation

The final step is the cyclization of the 1,3-dicarbonyl intermediate with hydrazine to form the pyrazole ring. This is a robust and widely used transformation.[6]

  • Protocol: The β-keto ester from the previous step is dissolved in a solvent like ethanol or acetic acid. Hydrazine hydrate is added, and the mixture is refluxed for several hours. Upon cooling, the product often precipitates and can be collected by filtration and purified by recrystallization.

  • Causality: The reaction proceeds via a nucleophilic attack of the hydrazine on the two carbonyl groups, followed by condensation and dehydration to form the stable aromatic pyrazole ring. The use of an acidic or protic solvent facilitates the dehydration steps.

  • Expected Yield: This cyclization is typically high-yielding, often in the range of 85-95%.

Route 2: The Modern Divergent Approach (Pyrazole First)

This strategy involves the early synthesis of a functionalized pyrazole core, which is then elaborated through a modern cross-coupling reaction to install the second aryl ring, completing the biphenyl moiety. This is a divergent approach, allowing for the synthesis of various biphenyl analogues from a common intermediate.

Synthetic Workflow

The workflow for this modern approach begins with the readily available 4-bromoacetophenone.

Modern_Divergent_Approach A 4-Bromoacetophenone B 3-(4-Bromophenyl)-1H-pyrazole A->B Pyrazole Synthesis D 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole B->D Suzuki-Miyaura Coupling C 2-Fluorophenylboronic Acid C->D Suzuki-Miyaura Coupling

Figure 2: Workflow for the Modern Divergent Approach.
In-Depth Protocol and Rationale

Step 1: Synthesis of 3-(4-Bromophenyl)-1H-pyrazole

The synthesis begins with the formation of the pyrazole ring from a commercially available substituted acetophenone. A common method is the reaction with a formylating agent followed by cyclization with hydrazine.

  • Protocol: 4-Bromoacetophenone can be reacted with a formyl equivalent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone intermediate. This intermediate is then treated with hydrazine hydrate in a suitable solvent like ethanol and refluxed to yield 3-(4-bromophenyl)-1H-pyrazole.

  • Causality: The enaminone serves as a masked 1,3-dicarbonyl compound. The subsequent reaction with hydrazine follows the same mechanistic pathway of condensation and cyclization as described in Route 1.

  • Expected Yield: This two-step, one-pot procedure is generally efficient, with overall yields typically in the range of 75-90%.[7]

Step 2: Suzuki-Miyaura Cross-Coupling

The key step in this route is the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 3-(4-bromophenyl)-1H-pyrazole with 2-fluorophenylboronic acid.[8]

  • Protocol: In a reaction vessel, 3-(4-bromophenyl)-1H-pyrazole, 2-fluorophenylboronic acid (typically 1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a more modern Pd-NHC precatalyst), and a base (e.g., K₂CO₃ or K₃PO₄) are combined in a solvent system, often a mixture of an organic solvent like dioxane or toluene and water.[9][10] The mixture is degassed and heated (often between 80-110°C) until the reaction is complete. Workup involves extraction and purification by column chromatography.

  • Causality: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the pyrazole. The boronic acid is activated by the base to form a boronate species, which then undergoes transmetalation with the palladium complex. Reductive elimination from the resulting palladium(II) complex yields the desired biphenyl product and regenerates the active palladium(0) catalyst. Importantly, recent advances have shown that Suzuki couplings can be highly efficient on N-H unprotected pyrazoles, obviating the need for protection-deprotection steps.[9][11][12]

  • Expected Yield: Modern Suzuki-Miyaura coupling reactions are highly efficient, with yields for similar transformations of unprotected halo-pyrazoles reported in the range of 80-95%.[9]

Comparative Analysis

FeatureRoute 1: Classical Convergent ApproachRoute 2: Modern Divergent ApproachJustification & Expert Insights
Overall Yield Potentially lower due to more steps. Assuming 82% (Step 1), 80% (Step 2), and 90% (Step 3), the overall yield would be around 59%.Potentially higher due to fewer steps. Assuming 85% (Step 1) and 90% (Step 2), the overall yield would be around 76.5%.Route 2 has a clear advantage in terms of overall yield due to its superior step economy.
Step Economy 3 steps from 2-fluorobiphenyl.2 steps from 4-bromoacetophenone.Fewer steps in a synthesis are highly desirable, reducing time, resources, and potential for material loss.
Starting Materials 2-Fluorobiphenyl, acetyl chloride, diethyl oxalate, hydrazine. These are relatively common bulk chemicals.4-Bromoacetophenone, DMF-DMA, hydrazine, 2-fluorophenylboronic acid. Boronic acids can be more expensive than bulk reagents.While the starting materials for Route 1 are generally cheaper, the cost of the palladium catalyst in Route 2 needs to be considered. However, modern catalysts have very high turnover numbers, mitigating this cost on a lab scale.
Scalability Friedel-Crafts and Claisen condensations are standard industrial reactions and are generally scalable.Suzuki-Miyaura couplings are also widely used in industry, but catalyst removal and cost can be a consideration on a very large scale.Both routes employ reactions that are, in principle, scalable. The choice may depend on the specific equipment and expertise available.
Robustness Each step is a well-established, high-yielding classical transformation. The outcomes are generally predictable.The success of the key Suzuki coupling is highly dependent on the choice of catalyst, ligand, and reaction conditions. However, modern catalysts are very robust.Route 1 might be considered more "foolproof" for chemists less experienced with transition metal catalysis. Route 2 offers higher efficiency but requires more specialized knowledge for optimization.
Flexibility This route is highly convergent and tailored to the specific target molecule.This route is divergent. The intermediate 3-(4-bromophenyl)-1H-pyrazole can be coupled with a wide variety of boronic acids to create a library of analogues.For drug discovery and medicinal chemistry applications where structure-activity relationship (SAR) studies are crucial, the flexibility of Route 2 is a significant advantage.

Conclusion

Both the "Classical Convergent Approach" and the "Modern Divergent Approach" represent viable and logical strategies for the synthesis of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole.

The Classical Approach is built on a foundation of robust and predictable named reactions. Its primary drawback is the longer sequence of steps, which will likely result in a lower overall yield. However, its reliance on well-understood transformations might be appealing in certain research environments.

The Modern Approach , on the other hand, is a more elegant and efficient strategy. Its superior step economy leads to a significantly higher theoretical overall yield. The key advantage of this route lies in its divergent nature; the common intermediate, 3-(4-bromophenyl)-1H-pyrazole, can be used to generate a multitude of analogues by simply varying the boronic acid coupling partner. This flexibility is invaluable in a research and development setting. While it requires expertise in transition metal-catalyzed cross-coupling, the development of highly active and user-friendly palladium precatalysts has made the Suzuki-Miyaura reaction a standard and reliable tool for the modern synthetic chemist.

For researchers and drug development professionals, the Modern Divergent Approach (Route 2) is the recommended strategy for the synthesis of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole and its analogues. Its efficiency, high yield, and inherent flexibility make it the superior choice for both initial synthesis and subsequent library development.

References

  • PrepChem. Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl. Available from: [Link]

  • Kinzel, T., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc. 2010, 132 (40), pp 14073–14075. Available from: [Link]

  • Surry, D. S., & Buchwald, S. L. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Org. Lett. 2014, 16 (2), pp 604–607. Available from: [Link]

  • Meng, G., & Szostak, M. Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Org. Lett. 2017, 19 (13), pp 3576–3579. Available from: [Link]

  • Rangaraj, P., et al. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications. 2011, 67 (Pt 10), o2650. Available from: [Link]

  • Al-Hourani, B. J., et al. Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. 2016. Available from: [Link]

  • Meng, G., & Szostak, M. Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. ACS Publications. 2017. Available from: [Link]

  • Google Patents. WO2009007344A1 - Novel crystalline form of 3-(difluormethyl)-1-methyl-n -(3',4',5'-trifluor[1,1'-biphenyl]-2-yl)-1h-pyrazol-4-carboxamide.
  • Journal of Garmian University. Synthesis of Some New Pyrazolines via One-Pot Three Component Technique and Their Corresponding Thiazole Compounds. 2017. Available from: [Link]

  • PrepChem. Synthesis of 4'-(2-fluorophenyl)acetophenone. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Butin, A. V., & Abaev, V. T. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. 2011. Available from: [Link]

  • Olsen, B. E., & Svejstrup, T. D. Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. J. Org. Chem. 2014, 79 (17), pp 8033–8044. Available from: [Link]

  • The Claisen Condensation. Available from: [Link]

  • DergiPark. Synthesis of Some New Pyrazoles. 2017. Available from: [Link]

  • ResearchGate. 1,3-Diketones. Synthesis and properties. 2015. Available from: [Link]

  • Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
  • SIOC Journals. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Available from: [Link]

  • Googleapis. WO 2018/069841 Al.
  • Sharma, U. K., et al. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chem. Sci., 2021,12, 11339-11346. Available from: [Link]

  • Al-Majid, A. M., et al. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. 2018, 3 (12), pp 17943–17955. Available from: [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available from: [Link]

  • RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). 2021. Available from: [Link]

  • Garg Lab - UCLA. Patents & Products. Available from: [Link]

  • Wikipedia. Claisen–Schmidt condensation. Available from: [Link]

  • SynArchive. Claisen Condensation. Available from: [Link]

  • ScienceDirect. Synthesis of fluorinated α-diketones and some intermediates. 1981. Available from: [Link]

  • ResearchGate. Reaction of 1-bromo-4-fluorobenzene with (a) phenylboronic acid; (b)... Available from: [Link]

  • PMC. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. 2024. Available from: [Link]

  • Chemistry LibreTexts. 9.8: Mixed Claisen Condensations. 2025. Available from: [Link]

  • PMC. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. 2025. Available from: [Link]

  • PubMed. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. 2014. Available from: [Link]

  • MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. 2023. Available from: [Link]

  • reposiTUm. Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Available from: [Link]

  • Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • ACS Publications. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. 2014. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to the Enantiomeric Separation and Comparison of Chiral Pyrazole Derivatives

Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides an in-depth technical comparison of chromatographic techniques for the enantiomeric separation of chiral pyrazole deri...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth technical comparison of chromatographic techniques for the enantiomeric separation of chiral pyrazole derivatives. It is designed to move beyond mere protocols, offering insights into the causality behind experimental choices to empower researchers in developing robust, efficient, and scalable separation methods.

The Crucial Role of Chirality in Pyrazole Derivatives

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer and anti-inflammatory to antidepressant and antiviral treatments[1][2][3]. Many of these bioactive pyrazole derivatives are chiral, meaning they exist as non-superimposable mirror images called enantiomers.

In the chiral environment of the human body, these enantiomers often exhibit profound differences in pharmacological activity, potency, and toxicity[4][5][6]. One enantiomer might be the active therapeutic agent (the eutomer), while the other could be less active, inactive, or even contribute to adverse effects (the distomer)[5]. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of individual enantiomers in chiral drug candidates[6]. This necessitates the development of reliable and efficient methods for their separation and quantification.

This guide focuses on the primary chromatographic techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).

The Mechanism of Chiral Recognition: A Foundation for Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic methods[7][8]. Enantioselective chromatography overcomes this by creating a chiral environment, most commonly through the use of a Chiral Stationary Phase (CSP).

The separation relies on the formation of transient, non-covalent diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP[8][9][10]. The foundational principle governing this interaction is often described by the "three-point interaction model" [9]. For successful chiral recognition, one enantiomer must interact with the CSP at a minimum of three simultaneous points (e.g., through hydrogen bonds, π-π interactions, dipole-dipole forces, or steric hindrance), while its mirror image can only interact at two or fewer points. This difference in binding energy and stability leads to differential retention times and, ultimately, separation.

Caption: The "three-point interaction model" for chiral recognition.

Comparative Analysis of Separation Techniques

The choice of chromatographic technique is a critical decision in method development, driven by factors such as analyte properties, required throughput, solvent consumption, and scalability.

FeatureHigh-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC) Gas Chromatography (GC)
Principle Separation in a liquid mobile phase using a solid stationary phase. The most versatile and widely used technique.[11]Uses a supercritical fluid (typically CO₂) as the main mobile phase, often with a small amount of organic co-solvent (modifier).[12][13]Separation of volatile compounds in a gaseous mobile phase.[14]
Typical CSPs Polysaccharide-based (cellulose, amylose), Pirkle-type, cyclodextrin, protein-based.[4][9]Primarily polysaccharide-based CSPs, compatible with CO₂ and alcohol modifiers.[15]Cyclodextrin derivatives, amino acid derivatives (e.g., Chirasil-Val).[14]
Advantages Universality: Broad applicability for various pyrazole derivatives. Established Technology: Vast library of available CSPs and established methods.[16] Flexibility: Operates in normal-phase, reversed-phase, and polar organic modes.[7]Speed: Low viscosity of the mobile phase allows for very high flow rates and rapid separations (often 3-5x faster than HPLC).[15][17] Green Chemistry: Drastically reduces organic solvent consumption by using CO₂.[17] Lower Cost: Reduced solvent purchase and disposal costs.High Efficiency: Provides very high-resolution separations for suitable analytes.
Disadvantages Solvent Consumption: Normal-phase methods can use large volumes of potentially toxic solvents (e.g., hexane). Slower Speed: Higher mobile phase viscosity limits flow rates compared to SFC.[13]Analyte Solubility: Limited to compounds soluble in supercritical CO₂ and co-solvents. Higher Initial Cost: Instrumentation is more specialized and expensive than standard HPLC.Limited Applicability: Only suitable for thermally stable and volatile pyrazole derivatives. Derivatization may be required.
Best For Broad screening, method development for a wide range of pyrazole polarities, and established QC environments.High-throughput screening, preparative-scale purification, and "green" analytical initiatives.[17]Analysis of small, non-polar, and thermally stable pyrazole derivatives or impurities.

Deep Dive: Chiral HPLC for Pyrazole Derivatives

HPLC remains the gold standard for the enantiomeric separation of most pharmaceutical compounds, including pyrazoles, due to its versatility and the wide availability of CSPs.[11]

The Power of Polysaccharide-Based CSPs

For pyrazole derivatives, polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamates, have proven to be the most effective and widely used.[16][18] Columns such as Lux Cellulose-2 and Lux Amylose-2 demonstrate excellent chiral recognition capabilities.[16][19] The success of these phases stems from their complex helical structures, which create chiral grooves and cavities. Separation is achieved through a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the pyrazole analyte and the carbamate groups on the polysaccharide backbone.[16][19]

Causality of Mobile Phase Selection

The choice of mobile phase elution mode is paramount and directly influences the interactions responsible for separation.

  • Normal-Phase (NP) Mode:

    • Composition: Typically n-hexane with an alcohol modifier (e.g., ethanol or 2-propanol).[18][20]

    • Mechanism: In this non-polar environment, hydrogen bonding between the analyte and the CSP is the dominant interaction driving chiral recognition.[19] Analytes with strong hydrogen bond donor/acceptor groups, common in pyrazole derivatives, often show excellent resolution.

    • Insight: The amylose-based CSP (Lux Amylose-2) often provides superior resolution in NP mode for pyrazoles, albeit with longer analysis times.[16][21] This is likely due to the different supramolecular arrangement of the amylose polymer, creating more effective chiral pockets in a non-polar environment.[16]

  • Polar Organic (PO) Mode:

    • Composition: Uses pure polar solvents like methanol, ethanol, or acetonitrile.[16][21]

    • Mechanism: The polar mobile phase molecules compete with the analyte for hydrogen bonding sites on the CSP. Therefore, chiral recognition relies more heavily on dipole-dipole, π-π, and steric interactions.[19]

    • Insight: The cellulose-based CSP (Lux Cellulose-2) frequently excels in PO mode, offering remarkably short analysis times (under 5 minutes) and sharp peaks.[16][21] This mode is highly advantageous for high-throughput screening. The choice of solvent is critical; for instance, aprotic acetonitrile (a hydrogen bond acceptor) will interact differently with the CSP than protic methanol (both a donor and acceptor), leading to significant changes in selectivity.[16][19]

Experimental Data Comparison

The following table summarizes data from a study on 18 different 4,5-dihydro-1H-pyrazole derivatives, demonstrating the performance of different CSPs and mobile phase modes.

Compound GroupBest Performing CSPBest Mobile Phase ModeTypical Resolution (Rs)Typical Analysis TimeReference
Group 1 (Carboxyhydrazide)Lux Cellulose-2Polar Organic (Methanol)2.5 - 8.0~5-10 min[16][19]
Group 2 (Hydrazone)Lux Cellulose-2Polar Organic (Acetonitrile)4.0 - 18.0~5 min[16][19]
Group 3 (Oxadiazole)Lux Amylose-2Normal Phase (n-Hexane/Ethanol)5.0 - 30.0~20-30 min[16][19]

Data synthesized from El-Behairy et al., 2021.[16][19] This data clearly illustrates that no single column/mobile phase combination is universally optimal. A systematic screening approach is essential for identifying the best separation conditions for a novel chiral pyrazole.

Experimental Protocols & Workflow

A logical workflow is crucial for efficient chiral method development. The following diagram outlines a typical screening process.

Caption: A typical workflow for chiral HPLC method development.

Protocol 1: Normal-Phase HPLC Separation of Pyrazole Enantiomers

This protocol is based on methods proven effective for pyrazole derivatives with strong hydrogen-bonding capabilities.[7][20]

  • System: HPLC system with a UV detector.

  • Chiral Stationary Phase: Lux Amylose-2 or CHIRALPAK® IB column (250 mm × 4.6 mm, 5 µm).[20]

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v). Rationale: A low percentage of the alcohol modifier generally increases retention and improves resolution.[20]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. Rationale: Lowering the temperature often enhances separation by favoring the enthalpy-driven binding process, though it may increase analysis time.[20][22]

  • Detection: UV at an appropriate wavelength for the analyte (e.g., 230 nm or 270 nm).[7][23]

  • Sample Preparation: Dissolve the racemic pyrazole derivative in the mobile phase at a concentration of ~1 mg/mL.

  • Injection Volume: 5-10 µL.

  • Analysis: Inject the sample and monitor the chromatogram for two distinct peaks corresponding to the enantiomers. Calculate the resolution factor (Rs). An Rs value ≥ 1.5 indicates baseline separation.

Protocol 2: High-Speed Polar Organic Mode HPLC Separation

This protocol is ideal for high-throughput screening of pyrazole libraries.[16][21]

  • System: HPLC or UHPLC system with a UV detector.

  • Chiral Stationary Phase: Lux Cellulose-2 column (250 mm × 4.6 mm, 3 µm or 5 µm).[7][16]

  • Mobile Phase: 100% Acetonitrile or 100% Methanol. Rationale: These solvents disrupt weak hydrogen bonds, making separation dependent on dipole and steric interactions, often leading to very fast elution with sharp peaks on cellulose-based CSPs.[16][21]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at an appropriate wavelength for the analyte.

  • Sample Preparation: Dissolve the racemic pyrazole derivative in the mobile phase at a concentration of ~1 mg/mL.

  • Injection Volume: 2-5 µL.

  • Analysis: This method can achieve baseline separation in under 5 minutes for suitable analytes.[21] Monitor for two separated peaks and calculate Rs.

The Emerging Role of Supercritical Fluid Chromatography (SFC)

SFC is rapidly gaining prominence as a powerful alternative to HPLC for chiral separations, particularly at the preparative scale.[17][24] By using compressed CO₂ as the primary mobile phase, SFC offers a "greener" and faster separation platform.[17]

Key Advantages for Pyrazole Separations:

  • Speed and Efficiency: The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates than HPLC without a significant loss of efficiency, leading to drastically reduced run times.[13]

  • Reduced Solvent Usage: Replacing the bulk of the organic mobile phase (like hexane) with CO₂ significantly cuts down on solvent purchase and disposal costs, aligning with green chemistry principles.[15][17]

  • Simplified Post-Processing: In preparative work, the CO₂ simply evaporates upon depressurization, leaving the collected enantiomer in a small volume of the modifier, which simplifies and speeds up sample recovery.

For pyrazole derivatives, the same polysaccharide-based CSPs that are successful in normal-phase HPLC are typically the first choice for SFC screening. The mobile phase usually consists of CO₂ with an alcohol modifier (methanol or ethanol), making method transfer from NP-HPLC to SFC relatively straightforward.

Conclusion and Future Outlook

The enantiomeric separation of chiral pyrazole derivatives is a critical step in modern drug discovery and development. While HPLC with polysaccharide-based chiral stationary phases remains the most versatile and established technique, the choice of elution mode—normal-phase or polar organic—must be tailored to the specific analyte structure and analytical goal. Normal-phase often provides higher resolution, while polar organic mode offers unparalleled speed for high-throughput applications.

Looking forward, Supercritical Fluid Chromatography (SFC) is poised to take on an increasingly significant role. Its advantages in speed, efficiency, and environmental sustainability make it an exceptionally attractive platform, especially for scaling up from analytical to preparative separations. As the pharmaceutical industry continues to embrace green chemistry and seek greater efficiency, the adoption of SFC for chiral pyrazole separations is expected to accelerate.

A thorough understanding of the underlying principles of chiral recognition, combined with a systematic screening approach across different chromatographic techniques and conditions, will empower researchers to develop optimal, robust, and validated methods for these pharmacologically vital compounds.

References

  • Carradori, S., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality, 16(9), 625-36. Available from: [Link]

  • Dr. Maisch GmbH. Chiral Chromatography. Available from: [Link]

  • Wikipedia. Chiral analysis. Available from: [Link]

  • El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25835-25841. Available from: [Link]

  • El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available from: [Link]

  • Li, Y., et al. (2016). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Chirality, 28(10), 699-705. Available from: [Link]

  • El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available from: [Link]

  • Li, S., et al. (2022). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 27(19), 6619. Available from: [Link]

  • Anyanwu, B. C., et al. (2022). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE PESTICIDES: CASE STUDIES OF BENZOBICYCLON, ACETOCHLOR AND CHLORDANE. International Journal of Research - GRANTHAALAYAH. Available from: [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]

  • Daicel Chiral Technologies. Supercritical Fluid Chromatography (SFC). Available from: [Link]

  • Lämmerhofer, M. (2010). Recognition Mechanisms of Chiral Selectors: An Overview. Journal of Chromatography A. Available from: [Link]

  • Phenomenex. Chiral Super Critical Fluid Chromatography. Available from: [Link]

  • Waters Corporation. (2014). Chiral Purification of Volatile Flavors and Fragrances by SFC. Available from: [Link]

  • Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(17), 5133. Available from: [Link]

  • Ebinger, K., & Weller, H. N. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company. Available from: [Link]

  • Song, Z., et al. (2016). Interactions between pyrazole derived enantiomers and Chiralcel OJ. Journal of Molecular Modeling. Available from: [Link]

  • El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. Available from: [Link]

  • de Sousa, M. M. M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. Available from: [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]

  • Regalado, E. L., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Available from: [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]

  • Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]

  • Ilardi, E. A., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(21), 7386. Available from: [Link]

  • Brooks, W. H., et al. (2011). The Significance of Chirality in Drug Design and Development. Molecules, 16(4), 2894-2900. Available from: [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Available from: [Link]

  • Schurig, V. (2011). Emanuel Gil-Av and the Separation of Enantiomers on Chiral Stationary Phases by Chromatography. LCGC International. Available from: [Link]

  • Sousa, M., et al. (2020). Separation of Enantiomers Using Gas Chromatography: Application in Forensic Toxicology, Food and Environmental Analysis. ResearchGate. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole

In our commitment to advancing scientific discovery, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

In our commitment to advancing scientific discovery, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole. As a molecule combining a fluorinated biphenyl scaffold with a pyrazole moiety, a thorough understanding of its potential hazards, based on its constituent chemical classes, is critical for ensuring a safe laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence.

Hazard Analysis: A Synthesis of Structural Alerts

  • Biphenyl Moiety: Biphenyls can cause irritation to the skin and eyes.[1][2] Acute high-level exposure has been associated with toxic effects on the liver, kidneys, and nervous system.[1][3] While biphenyl itself is not classified as a human carcinogen, some derivatives, particularly polychlorinated biphenyls (PCBs), are known carcinogens.[4][5]

  • Pyrazole Moiety: Pyrazole and its derivatives are known to be harmful if swallowed or in contact with skin, capable of causing skin irritation and serious eye damage.[6][7][8] Prolonged or repeated exposure to some pyrazoles may lead to organ damage.[9]

  • Organofluorine Substitution: The introduction of a fluorine atom can significantly alter the metabolic stability and biological activity of a molecule. While enhancing certain therapeutic properties, it can also modify toxicological profiles. Specific care should be taken with fluorinated compounds, as their combustion byproducts can include hazardous substances like hydrogen fluoride.

Given these "structural alerts," 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory tract, with possible systemic toxicity upon absorption or ingestion.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards of the compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities (>1 g) or when there is a significant splash risk.[10]Protects against splashes of the compound in solution, which could cause serious eye damage based on the pyrazole hazard profile.[7][8]
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.[11]Provides a barrier against skin contact. Nitrile and neoprene offer good resistance to a range of organic solvents.[11] Double-gloving minimizes the risk of exposure from a single glove failure.
Body Protection A flame-resistant laboratory coat, fully buttoned.[10]Protects against incidental skin contact and small splashes. Flame-resistant material is a prudent precaution when working with organic compounds.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is required when handling the solid compound outside of a certified chemical fume hood or glove box.[7]Minimizes the risk of inhaling airborne particles of the solid compound or vapors from its solutions.

Operational Plan: From Receipt to Reaction

A meticulous operational plan ensures safety at every step of the handling process.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

Handling and Weighing
  • Engineering Controls: All handling of the solid compound, including weighing and transfers, must be conducted in a certified chemical fume hood, a glove box, or a similar ventilated enclosure.[12]

  • Weighing Procedure:

    • Don all required PPE.

    • Perform weighing within a fume hood or ventilated balance enclosure.

    • Use a spatula to carefully transfer the solid. Avoid creating dust.

    • Clean any spills immediately using appropriate procedures (see Section 5).

Solution Preparation
  • Solvent Selection: Choose the appropriate solvent based on the experimental protocol.

  • Dissolution: Add the solvent to the solid slowly and stir to dissolve. If heating is required, use a controlled heating mantle and ensure proper ventilation.

Emergency Procedures: Preparedness is Key

Rapid and correct response to an emergency can significantly mitigate harm.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, absorb with an inert material (e.g., vermiculite, sand), and place in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole, including disposable gloves, weighing paper, and contaminated solvents, must be collected in a designated, labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Vendor: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Workflow and Decision-Making Diagrams

The following diagrams illustrate the key workflows and decision points for the safe handling of 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole.

PPE_Selection_Workflow PPE Selection Workflow start Start: Handling 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole solid_or_solution Is the compound in solid or solution form? start->solid_or_solution solid Solid Form solid_or_solution->solid Solid solution Solution Form solid_or_solution->solution Solution respirator Wear NIOSH-approved respirator with organic vapor/P100 cartridges solid->respirator no_respirator Respirator not required if in fume hood solution->no_respirator goggles Wear chemical splash goggles respirator->goggles no_respirator->goggles gloves Wear nitrile or neoprene gloves (double-gloved) goggles->gloves lab_coat Wear a flame-resistant lab coat gloves->lab_coat end Proceed with experiment lab_coat->end

Caption: PPE selection workflow based on the physical form of the compound.

Spill_Response_Decision_Tree Spill Response Decision Tree start Spill Occurs spill_size Is the spill large or small? start->spill_size small_spill Small Spill spill_size->small_spill Small large_spill Large Spill spill_size->large_spill Large absorb Absorb with inert material small_spill->absorb evacuate Evacuate the area large_spill->evacuate containerize Place in a sealed hazardous waste container absorb->containerize decontaminate Decontaminate the area containerize->decontaminate end Spill Contained decontaminate->end notify_ehs Notify Environmental Health & Safety evacuate->notify_ehs notify_ehs->end

Caption: Decision tree for responding to a chemical spill.

References

  • Haz-Map. Pyrazole - Hazardous Agents.
  • Li, Z., Hogan, K. A., & Cai, C. (2018). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Toxics, 6(4), 69. [Link]

  • Wikipedia. Polychlorinated biphenyl. [Link]

  • U.S. Environmental Protection Agency. Biphenyl. [Link]

  • New Jersey Department of Health. Biphenyl - Hazardous Substance Fact Sheet. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1048, Pyrazole. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7095, Biphenyl. [Link]

  • University of California, Santa Barbara Environmental Health & Safety. Fluorine. [Link]

  • ResearchGate. Prediction of pyrazole chemical toxicity risks and outcomes. [Link]

  • Occupational Safety and Health Administration. OSHA Glove Selection Chart. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 36640-40-1, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

  • Charm.
  • International Association of Fire Fighters. Disposition of Fluorine on New Firefighter Turnout Gear. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. Personal Protective Equipment for Chemical Exposures. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet - 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylicacid. [Link]

  • NextSDS. 3-(4-FLUORO-PHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole
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3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole
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